1,3-Dithiane

Catalog No.
S602994
CAS No.
505-23-7
M.F
C4H8S2
M. Wt
120.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dithiane

CAS Number

505-23-7

Product Name

1,3-Dithiane

IUPAC Name

1,3-dithiane

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

InChI

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2

InChI Key

WQADWIOXOXRPLN-UHFFFAOYSA-N

SMILES

C1CSCSC1

Synonyms

1,3-dithiane

Canonical SMILES

C1CSCSC1

Conformational Analysis of 1,3-Dithiane

Author: Smolecule Technical Support Team. Date: February 2026

The conformational energy landscape of 1,3-dithiane has been explored using both experimental and computational methods. The table below summarizes the key findings from the available literature:

Method Key Finding Energy Difference/Barrier Reference/Year
Electron Diffraction Determined molecular structure and conformation in the gas phase. N/A [1] (1978)
HF/6-31G(d) & MP2/6-31G(d)/HF/6-31G(d) Identified six minima on the Potential Energy Surface (PES), including chair and flexible (enantiomeric) forms. N/A [2] (2010)
Molecular Dynamics (at 295-300 K) Observed interconversion between flexible conformers and the chair conformer upon heating. N/A [2] (2010)
For comparison: 1,3-Dioxane (MP2/6-31G(d)/HF/6-31G(d)) Chair conformer is the most stable. - [2] (2010)

The 2010 study concluded that the conformational isomerization of this compound and its oxygen analog, 1,3-dioxane, proceed along common routes, with their potential energy surfaces each containing six minima separated by several potential barriers [2].

Experimental & Computational Methodology

The search results do not provide a detailed, step-by-step experimental protocol for conformational analysis (such as specific sample preparation for spectroscopy or crystallography). However, the core computational methodology from the 2010 study is outlined below.

Computational Protocol (as described in [2]):

  • Quantum-Chemical Approximations: The study was performed using ab initio (first principles) quantum-chemical methods.
  • Level of Theory: The geometry optimizations and frequency calculations were carried out at the HF/6-31G(d) level of theory. Single-point energy calculations were then performed on the optimized structures at the higher MP2/6-31G(d) level. This is denoted as MP2/6-31G(d)//HF/6-31G(d).
  • Software: The molecular dynamics calculations to study the interconversion of conformers at different temperatures were performed using HyperChem software (version 7.01) [2].

Workflow for Conformational Analysis

Based on the general scientific approach and the information retrieved, the following diagram illustrates a typical workflow for the computational conformational analysis of a molecule like this compound.

cluster_1 Quantum-Chemical Calculation Loop Start Start: Molecular Structure Model Define Computational Model Start->Model Opt Geometry Optimization Model->Opt Confirm Confirm Minimum (Frequency Calculation) Opt->Confirm Opt->Confirm Repeat for all candidate structures Compare Compare Energies Confirm->Compare Confirm->Compare Repeat for all candidate structures Compare->Opt Repeat for all candidate structures Results Stable Conformer Identified Compare->Results

References

Structural Overview and Core Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences between 1,3-dioxane and 1,3-dithiane.

Feature 1,3-Dioxane This compound
Heteroatoms Two oxygen (O) atoms at 1,3-positions [1] Two sulfur (S) atoms at 1,3-positions [2]
Key Structural Role Common protecting group for carbonyls (aldehydes/ketones) [3] [1] Versatile building block for C-C bond formation; precursor in natural product synthesis [2]
Anion Stability Less stable 2-lithio derivative [3] Highly stable 2-lithio derivative due to electron back-donation into sulfur d-orbitals [2]
Conformational Analysis Dynamic chair conformation; studied via Variable Temperature NMR [3] Information not specified in search results
Metabolism (in Theophylline Derivatives) Enzymatic ring cleavage, converting the acetal group to an ester [4] Resists ring cleavage; undergoes diastereoselective sulfoxidation [4]

Key Applications and Experimental Insights

Synthesis and Preparation
  • 1,3-Dioxane: The parent compound is prepared industrially by acid-catalyzed reaction of formaldehyde with 1,3-propanediol [1]. Substituted derivatives are typically formed from a ketone or aldehyde and a 1,3-diol, often serving as a protecting group [1].
  • This compound: A common synthetic method involves an iodine-catalyzed reaction between an aromatic aldehyde and 1,3-propanedithiol at room temperature [2]. Another approach uses MgO-based catalysts to react propargylic carbonyl compounds with propane-1,3-dithiol to form β-keto-1,3-dithianes [2].
Reactivity and Utility in Synthesis

The stability of the 2-lithio-1,3-dithiane anion makes it a powerful tool in umpolung chemistry, reversing the normal polarity of a carbonyl group and enabling the synthesis of α,β-unsaturated alkenes [2]. In contrast, 1,3-dioxanes are more commonly involved in reactions where the ring itself is the electrophile or participate in cyclization and transacetalization reactions [3].

Biological and Medicinal Chemistry Relevance
  • 1,3-Dioxane Scaffolds: Chiral 1,3-dioxane units can be easily transformed into 1,3-diols, which are key structural motifs in many pharmaceuticals and natural products [3].
  • This compound Derivatives: These compounds have shown a range of pharmacological activities. Specific derivatives have been investigated as inhibitors of targets like HCV NS3 serine protease, with one compound exhibiting low nanomolar inhibition (Ki = 7 nM) [2]. The 1,3-dithiolane analog also demonstrates leishmanicidal, anti-HIV, and antitumor activities [2].
Metabolism and Experimental Protocols

A structure-metabolism correlation study on theophylline derivatives provides critical experimental insight [4]:

  • Protocol: In vitro metabolism study.
  • Methodology: Compounds were incubated with metabolic enzymes (cytochrome P450-dependent monooxygenases), and metabolites were identified.
  • Key Finding: The 1,3-dioxane derivative underwent enzymatic ring cleavage (oxidation at the acetal carbon), converting it to an ester. In contrast, the This compound derivative was not cleaved; instead, it was metabolized via diastereoselective sulfoxidation (trans isomer major). The resulting sulfoxides were stable and not further metabolized [4].

This metabolic pathway is illustrated in the following experimental workflow:

G A 1,3-Dioxane Derivative C In Vitro Incubation with Cytochrome P450 A->C B This compound Derivative B->C D Ring Cleavage (Oxidation at Acetal Carbon) C->D E Sulfoxidation (Diastereoselective) C->E F Ester Metabolite D->F G Stable Sulfoxide Metabolite E->G

Key Considerations for Drug Development

  • Metabolic Fate: The fundamental difference in metabolic pathways means 1,3-dioxane-based structures may be more readily cleared from the system, while this compound-based drugs could lead to persistent sulfoxide metabolites [4].
  • Toxicity Screening: Be aware that the 1,3-dioxane core has shown mixed results in genetic toxicology studies, with positive results in some mammalian cell assays but negative in vivo [5]. Always conduct compound-specific safety profiling.
  • Strategic Utility: Leverage this compound as a stable acyl anion equivalent for complex synthetic routes. Use 1,3-dioxane as a versatile and cleavable protecting group or as a scaffold to access valuable chiral diol intermediates [3] [2].

References

Stability Profile of the 1,3-Dithiane Protecting Group

Author: Smolecule Technical Support Team. Date: February 2026

The 1,3-dithiane group is known for its robust stability across a wide range of conditions, which is why it is often used in the late stages of complex syntheses. The quantitative stability data is summarized in the table below [1].

Table: Stability of this compound Under Various Conditions

Condition / Reagent Class Specific Reagents Stability
Aqueous Acids & Bases pH < 1, 100°C; pH > 12, 100°C Stable
pH = 1-12, Room Temperature Stable
Bases LDA, t-BuOK, NEt3, Pyridine Stable
Nucleophiles RLi, RMgX, RCuLi, Enolates, NaOCH3, NH3, RNH2 Stable
Electrophiles RCOCl, RCHO, CH3I, :CCl2, Bu3SnH Stable
Reducing Agents H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4 Stable
Oxidizing Agents KMnO4, OsO4, CrO3/Py, RCOOOH, MnO2 Not Stable
I2, Br2, Cl2 Not Stable

Formation and Deprotection of this compound

Formation (Protection of Carbonyls)

The formation of this compound from a carbonyl compound is a Lewis or Brønsted acid-catalyzed reaction with 1,3-propanedithiol. Multiple efficient catalytic systems have been developed [1].

Table: Selected Methodologies for this compound Formation

Catalyst Key Features / Conditions Citation
Iodine (I2) Mild conditions; also applicable for transthioacetalization. [1]
Yttrium Triflate (Y(OTf)3) Highly chemoselective for aldehydes over ketones. [1]
Tungstophosphoric Acid (H3PW12O40) Solvent-free; excellent yields for aldehydes, ketones, and sterically hindered carbonyls. [1]
p-Toluenesulfonic Acid (PTSA) / SiO2 Short reaction times, easy purification via filtration. [1]
HClO4-SiO2 Extremely efficient under solvent-free conditions at room temperature. [1]
Copper Bis(dodecyl sulfate) [Cu(DS)2] Surfactant-combined catalyst; works in water at room temperature; recyclable. [1]

Example Protocol: Protection using Iodine Catalyst [1]

  • Reaction Setup: Dissolve the carbonyl compound (1.0 mmol) and 1,3-propanedithiol (1.1 mmol) in an anhydrous solvent like dichloromethane.
  • Catalyst Addition: Add a catalytic amount of iodine (5-10 mol%) to the reaction mixture.
  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction by TLC.
  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution to remove residual iodine.
  • Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure. The crude this compound may be purified by flash column chromatography if needed.
Deprotection (Regeneration of Carbonyl)

Deprotection typically requires harsh hydrolytic conditions or oxidative methods. Recent advances focus on milder, more selective protocols [1].

1. Mild Oxidative Deprotection using H2O2/Iodine [2] This method is a green and efficient alternative that proceeds under essentially neutral conditions.

  • Reagents: 30% Aqueous H2O2, Iodine (5 mol%), Sodium Dodecyl Sulfate (SDS), Water.
  • Procedure: Suspend the this compound substrate in water containing SDS. Add iodine (5 mol%) and 30% aqueous H2O2. Stir the reaction mixture at room temperature until completion (typically within 30 minutes). Extract the liberated carbonyl compound with an organic solvent and purify.
  • Key Advantages: Tolerates acid- and base-sensitive groups (e.g., phenolic acetates, benzyl ethers, BOC, and Cbz carbamates) without overoxidation. The micellar system with SDS improves substrate solubility [2].

2. Oxidative-Hydrolytic Deprotection for dM-Dmoc Protected Amines [3] This two-step, one-pot procedure is highly relevant for amine protection in complex molecules like pharmaceuticals.

  • Reagents: Sodium periodate (NaIO4), Potassium carbonate (K2CO3), THF/Water (1:1), Methanol.
  • Procedure:
    • Step 1 (Oxidation): Treat the dM-Dmoc-protected amine (1.0 equiv) with sodium periodate (10 equiv) in a THF/Water (1:1) solvent mixture. Stir at room temperature for 12 hours.
    • Step 2 (β-Elimination): Remove the excess oxidant and inorganic salts by filtration. To the filtrate, add potassium carbonate (10 equiv) and stir in methanol (or a methanol/water mixture for amino acids) at room temperature for 1 hour to release the free amine.
  • Application: Successfully applied to deprotect aliphatic and aromatic amines, as well as amino acids, with good to excellent yields [3].

Workflow and Stability Relationship Visualization

The following diagrams, created using Graphviz, illustrate the core concepts and stability relationships of the this compound protecting group.

DithianeWorkflow Carbonyl Carbonyl Compound Dithiane This compound Carbonyl->Dithiane Protection 1,3-Propanedithiol Acid Catalyst Deprotected Deprotected Carbonyl Dithiane->Deprotected Deprotection Oxidants (e.g., H2O2/I2) Conditions Protection Conditions Conditions->Dithiane Stability Stability Profile Stability->Dithiane

Diagram 1: The core workflow for the protection and deprotection of a carbonyl group using the this compound group.

DithianeStability Stable Stable To S1 Strong Acids & Bases (Heated) Stable->S1 S2 Nucleophiles (RLi, RMgX) Stable->S2 S3 Electrophiles (RCOCl, RCHO) Stable->S3 S4 Reducing Agents (LiAlH4) Stable->S4 Unstable Unstable To U1 Oxidizing Agents (I2, KMnO4, RCOOOH) Unstable->U1

Diagram 2: A summary of the key chemical stability properties of the this compound protecting group.

Application in Amine Protection

The this compound moiety is the basis for the dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) amine protecting group, which offers orthogonal deprotection conditions compared to common groups like Boc and Fmoc [3].

  • Protection: Achieved by reacting the amine with the stable reagent 4 (derived from this compound and p-nitrophenylchloroformate). Aliphatic primary amines react under mild conditions (DIPEA, THF, rt), while less nucleophilic arylamines require stronger bases (LDA, -78°C) [3].
  • Deprotection: Uses the two-step oxidative/hydrolytic protocol described above (NaIO4 followed by K2CO3). This group is more stable under nucleophilic conditions than its non-methylated analogue (Dmoc), allowing for a wider range of transformations on the protected substrate [3].

References

1,3-dithiane chair invertomers and flexible forms

Author: Smolecule Technical Support Team. Date: February 2026

Conformational Analysis of 1,3-Dithiane

Quantum-chemical calculations reveal that the conformational isomerization of this compound proceeds on a complex potential energy surface (PES). The system features multiple minima and transition states, characterizing the interconversion between its most stable and flexible forms [1].

  • Stable Conformers: The chair conformation is the global minimum on the PES and is the predominant, most stable form [1].
  • Flexible Forms: The PES contains several enantiomeric flexible forms (twist-boats, boats), which are higher in energy than the chair conformer [1].
  • Interconversion Barriers: The chair and flexible conformers are separated by several potential energy barriers. Molecular dynamics simulations indicate that upon heating, the flexible conformers can transform into each other and into the chair conformer [1].

The following table summarizes the key findings from the computational studies.

Aspect Description Method / Basis Set Source
General Isomerization Proceeds along common routes with 1,3-dioxane; PES contains six minima (chair invertomers & enantiomeric flexible forms). HF/6-31G(d), MP2/6-31G(d)//HF/6-31G(d) [1]
Sulfone Derivative Conformations 19 conformations considered; 4 minima and 5 transition states identified for inversion-topomerization process. Not Specified / B3LYP/6-311+G(2d,p) [2] [3]
Dynamic Behavior Flexible conformers transform into each other and into the chair conformer upon heating (295–300 K). Molecular Dynamics [1]

Experimental and Computational Protocols

While the search results lack detailed step-by-step laboratory protocols for conformational analysis, they point to established computational methodologies.

  • Computational Modeling: The comparative analysis of this compound was performed using ab initio quantum-chemical methods, specifically the HF/6-31G(d) and MP2/6-31G(d) levels of theory [1]. The study involved mapping the potential energy surface to locate energy minima (stable conformers) and transition states (energy barriers).
  • Synthesis of this compound: For background context, a classic synthesis involves the reaction of 1,3-propanedithiol with methylal (dimethoxymethane) in chloroform, catalyzed by boron trifluoride diethyl etherate and glacial acetic acid [4]. The crude product is isolated and purified via recrystallization from methanol or sublimation [4].

Conformational Interconversion Pathway

The diagram below illustrates the general pathway for the conformational interconversion of this compound, based on the described potential energy surface.

G Chair1 Chair Conformer (Minimum) TS1 Transition State (First Barrier) Chair1->TS1 Inversion FlexibleForms Flexible Conformers (Twist-Boats, Boats) TS1->FlexibleForms TS2 Transition State (Subsequent Barrier) FlexibleForms->TS2 Topomerization Chair2 Chair Invertomer (Minimum) TS2->Chair2

This diagram outlines the interconversion between chair conformers via flexible forms through distinct transition states [1]. "Topomerization" refers to the process that interconverts enantiomeric flexible forms.

Application in Drug Development

The 1,3-dithiolane scaffold (a 5-membered ring analog) has been rehabilitated as a privileged structure in drug design [5]. For derivatives with a chiral center, separating and characterizing stereoisomers is critical.

  • Chiral Resolution: Effective chiral resolution of a key 1,3-dithiolane synthon has been achieved using (semi)preparative enantioselective HPLC [5].
  • Absolute Configuration Assignment: The absolute configuration (AC) can be assigned by using an enantiopure synthon to prepare a known compound (e.g., a sigma receptor modulator) whose AC is confirmed via X-ray diffraction analysis [5]. This provides a reliable reference standard for related compounds.

References

1,3-dithiane molecular dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Key Applications in Research

1,3-dithiane and its derivatives are primarily used as versatile protecting groups for carbonyl compounds and as key components in detection and amplification systems for molecular recognition, which is crucial in drug discovery [1] [2].

Application Area Role of this compound Key Finding/Use Citation
Carbonyl Deprotection Thioacetal/thioketal protecting group Solid-state deprotection using Hg(NO₃)₂·3H₂O; completed in 1-4 minutes with high yields (88-96%) [1]. [1]
Molecular Recognition Assay Photoremovable Protecting Group (PPG) in a binary system Enables detection of avidin at attomole levels via electron-transfer fragmentation and amplification cascade [2]. [2]
Chiral Modification Chiral modifier (R-1,3-dithiane 1-oxide) in zeolite Y Creates enantioselective catalyst for alcohol dehydration; modifier stable up to 180°C [3]. [3]

Experimental Protocol: Solid-State Deprotection

The following is a detailed methodology for deprotecting 1,3-dithianes to their parent carbonyl compounds under solvent-free conditions [1].

  • Primary Reagent: Mercury(II) nitrate trihydrate, Hg(NO₃)₂·3H₂O.
  • Molar Ratio: A 1:2 molar ratio of thioacetal to Hg(NO₃)₂·3H₂O is optimal.
  • Procedure: The substrate and reagent are ground together in the solid state at room temperature.
  • Reaction Time: The reaction is typically complete within 1 to 4 minutes.
  • Work-up: The resulting mixture is washed with an organic solvent and filtered. The carbonyl compound is isolated from the filtrate by evaporation under vacuum, often followed by purification via flash chromatography.
  • Key Advantage: This method avoids the use of solvents and provides excellent yields without oxidizing aldehydes to carboxylic acids.

Experimental Workflow for Molecular Recognition

The following diagram illustrates the logic and workflow of the molecular recognition and amplification assay that utilizes this compound as a photoremovable protecting group.

G Start Molecular Recognition Event A Seed Amount of Free Sensitizer (e.g., Benzophenone) is Introduced Start->A B Irradiation at 365 nm A->B C Sensitizer absorbs light and enters excited triplet state B->C D Electron Transfer (ET) to Dithiane-Protected Carbonyl (PPG) C->D E Fragmentation of Cation-Radical D->E F Release of Free Carbonyl Sensitizer and Dithiane Tag E->F G Amplification Loop F->G H Detection of Released Dithiane Tag (e.g., via GCMS) F->H G->C

> Workflow for molecular recognition detection using a this compound protected sensitizer and an amplification cascade.

How to Approach Molecular Dynamics

The search results indicate that high-level multireference ab initio methods are essential for simulating the excited-state dynamics involving this compound systems, as required for the photo-induced electron transfer processes [2] [4].

  • Key Computational Methods: The Complete-Active-Space Self-Consistent-Field (CASSCF) method is widely used to describe the multireference character of excited states. This can be augmented with perturbation theory (e.g., CASPT2) for better accuracy [4].
  • Emerging Approach: A current frontier is using Machine Learning (ML) to dramatically speed up excited-state molecular dynamics simulations. ML models are trained on high-quality quantum chemical data (like the SHNITSEL database) to predict energies and forces, enabling the simulation of larger systems for longer times [4].

Finding Further Information

For a deeper dive into molecular dynamics, I suggest you explore these specific areas:

  • Quantum Chemistry Software: Look into packages that implement CASSCF and CASPT2 methods for excited-state calculations.
  • Machine Learning for Chemistry: Investigate foundational models and datasets like SHNITSEL, which is designed for benchmarking ML models in photochemistry [4].
  • Specialized Literature: Search for recent studies on "photoinduced electron transfer deprotection of dithianes" or "ML-potentials for excited state dynamics" to find detailed simulation protocols.

References

Protection of Carbonyls as 1,3-Dithianes

Author: Smolecule Technical Support Team. Date: February 2026

1,3-Dithianes are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones) and can be synthesized by reacting the carbonyl compound with 1,3-propanedithiol under acid catalysis [1] [2]. The table below summarizes various catalytic methods for this reaction.

Table 1: Catalytic Methods for 1,3-Dithiane Formation

Catalyst Key Features / Scope Reaction Conditions Citation / Year
Lewis acid-surfactant-combined catalyst (e.g., Cu(DS)₂) High chemoselectivity; reusable catalyst; reaction in water at room temperature. Water, Room Temperature [1] (2010)
Yttrium triflate (Yb(OTf)₃) Chemoselective protection of aldehydes. - [1] (2004)
Tungstophosphoric acid (H₃PW₁₂O₄₀) Excellent yields; solvent-free; good for sterically hindered carbonyls. Solvent-free or refluxing petroleum ether [1] (2002)
Iodine (I₂) Mild conditions; also applicable for transthioacetalization. - [1] (2001)
p-Toluenesulfonic acid (p-TsOH) with SiO₂ Short reaction times, excellent yields; simple purification. - [1] (2005)
HClO₄-SiO₂ Extremely efficient, reusable catalyst; solvent-free. Solvent-free, Room Temperature [1] (2006)
Iron Catalyst (with 2-chloro-1,3-dithiane) Mild conditions; good to excellent yields. Mild Conditions [1] (2014)
LiBr Chemoselective for aromatic and α,β-unsaturated aldehydes; neutral, solvent-free conditions. Solvent-free [1] (1999)

Deprotection of 1,3-Dithianes to Carbonyls

Deprotection often requires specific reagents due to the stability of 1,3-dithianes [1]. The following are two distinct protocols.

Protocol 1: Oxidative Deprotection with Hydrogen Peroxide

This method is suitable for substrates sensitive to acidic or basic conditions and avoids overoxidation to carboxylic acids [1].

  • Reagents: 30% Aqueous Hydrogen Peroxide (H₂O₂), Iodine (I₂, 5 mol%), Sodium Dodecyl Sulfate (SDS, surfactant).
  • Procedure: The this compound substrate is reacted with the reagents in water. The reaction proceeds under essentially neutral conditions.
  • Work-up: The carbonyl compound is isolated through standard aqueous work-up and purification.
Protocol 2: Solid-State Deprotection with Mercury(II) Nitrate

This is a fast, solvent-free method, though it uses toxic mercury compounds [3].

  • Reagent: Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O).
  • Procedure: A 1:2 molar mixture of the this compound and mercury(II) nitrate trihydrate is ground together in a mortar and pestle at room temperature. The reaction is typically complete within 1-4 minutes.
  • Work-up: The resulting solid mixture is washed with an organic solvent. The filtrate is concentrated, and the carbonyl compound is purified, often by flash chromatography [3].

Conformational Analysis & Potential Energy Surface

A study on methyl-substituted 1,3-dithianes provides specific insights into their conformational PES [4].

  • Primary Conformer: The global minimum on the PES corresponds to the chair conformer with the C5 substituent in an equatorial position (C-5e) [4].
  • Experimental Method: Conformational preferences and free energy differences (ΔG⁰) for the methyl group at C5 were determined by comparing experimental ¹H NMR vicinal coupling constants with theoretical values calculated from optimized geometries [4].
  • Computational Methods: The study used several quantum-chemical methods to model the PES and calculate potential energy barriers for conformational isomerization [4]:
    • HF/6-31G(d)
    • HF/pVDZ
    • PBE/3z

The following diagram illustrates the typical workflow for determining the conformational PES of this compound, integrating both computational and experimental data.

Start Start: Methyl-substituted This compound CompModel Computational Modeling (HF/6-31G(d), HF/pVDZ, PBE/3z) Start->CompModel ExpNMR Experimental ¹H NMR Measurement Start->ExpNMR GeoOpt Geometry Optimization and PES Mapping CompModel->GeoOpt TheoJ Theoretical NMR Coupling Constants GeoOpt->TheoJ Compare Compare J-Couplings & Determine ΔG⁰ TheoJ->Compare ExpNMR->Compare Result Identify Global Minimum: C-5e Chair Conformer Compare->Result

> Workflow integrating computational and experimental methods for this compound conformational analysis.

References

Comprehensive Application Notes and Protocols for 1,3-Dithiane Carbonyl Protection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbonyl Protection with 1,3-Dithiane

The This compound group serves as a cornerstone protecting group in organic synthesis, offering exceptional stability under a wide range of reaction conditions. This protective strategy involves the conversion of carbonyl compounds to their corresponding 1,3-dithianes through reaction with 1,3-propanedithiol. The significance of this protection method extends beyond mere safeguarding of carbonyl functionality; it enables profound reactivity alterations through the concept of umpolung (polarity reversal), transforming electrophilic carbonyl carbons into potent nucleophilic centers when deprotonated at the C2 position. This strategic reversal has been extensively employed in the synthesis of complex natural products and pharmaceutical intermediates, making it an indispensable tool for synthetic chemists [1].

The exceptional stability profile of 1,3-dithianes stems from their resistance to both acidic and basic conditions, as well as their compatibility with various nucleophiles and reducing agents. This stability allows for multi-step synthetic sequences to be performed while the carbonyl group remains protected, with subsequent deprotection occurring in the final stages of synthesis. The versatility of this protecting group is further demonstrated by the diverse methodologies developed for both installation and removal, accommodating a broad spectrum of substrate sensitivities and functional group compatibilities [2] [1].

Fundamental Chemistry and Mechanism

Protection Mechanism and Umpolung Concept

The protection of carbonyl compounds as 1,3-dithianes represents a transformative process that alters the fundamental reactivity of the original functional group. The mechanism involves an acid-catalyzed nucleophilic addition where 1,3-propanedithiol attacks the carbonyl carbon, resulting in the formation of a cyclic thioacetal. This process is typically catalyzed by Brønsted or Lewis acids that activate the carbonyl group toward nucleophilic attack while facilitating water elimination [2].

The true synthetic power of 1,3-dithianes emerges through their ability to undergo umpolung (reactivity reversal). When deprotonated at the C2 position using strong bases such as n-butyllithium, the resulting 2-lithio-1,3-dithiane functions as a masked nucleophilic acyl anion equivalent. This anion stability arises from electron back-donation into vacant sulfur d-orbitals, creating a resonance-stabilized system. The nucleophilic character of these anions allows for carbon-carbon bond formation with various electrophiles, after which the dithiane moiety can be hydrolytically removed to regenerate the carbonyl functionality, often with one additional carbon atom [1].

Table 1: Stability Profile of this compound Protected Carbonyl Compounds

Condition Type Reagents/Conditions Stability
Aqueous Systems pH < 1, 100°C Unstable
pH = 1, RT Stable
pH = 4-12, RT Stable
pH > 12, 100°C Unstable
Bases NEt₃, Pyridine Stable
t-BuOK Stable
LDA Stable
Nucleophiles RLi, RMgX Stable
RCuLi, Enolates Stable
NH₃, RNH₂ Stable
Oxidizing Agents KMnO₄, CrO₃/Py Unstable
RCOOOH, Halogens Unstable
Synthetic Workflow for this compound Utilization

The following diagram illustrates the complete synthetic workflow for utilizing this compound protection in organic synthesis, highlighting key transformations and decision points:

G Synthetic Workflow for this compound Protection and Transformation start Carbonyl Compound (Aldehyde/Ketone) protection Protection Step 1,3-Propanedithiol Lewis/Brønsted Acid Catalyst start->protection dithiane This compound Protected Compound protection->dithiane deprotonation Deprotonation n-BuLi, THF, -78°C dithiane->deprotonation umpolung Umpolung Applied (Reactivity Reversal) dithiane->umpolung anion 2-Lithio-1,3-Dithiane (Acyl Anion Equivalent) deprotonation->anion alkylation Reaction with Electrophiles Alkyl Halides, Carbonyls, etc. anion->alkylation functionalized Functionalized this compound alkylation->functionalized deprotection Deprotection Methods Hydrolytic, Oxidative, Photochemical, Solid-State functionalized->deprotection final Carbonyl Compound (Now Elaborated) deprotection->final umpolung->anion

Protection Protocols

Catalyst Systems for Thioacetalization

Various catalyst systems have been developed for the efficient conversion of carbonyl compounds to 1,3-dithianes. The choice of catalyst depends on substrate sensitivity, functional group compatibility, and practical considerations such as ease of workup and catalyst recycling.

Lewis Acid-Surfactant Combined Catalyst: A copper bis(dodecyl sulfate) [Cu(DS)₂] catalyst system enables highly efficient thioacetalization in water at room temperature. This approach offers significant advantages including high chemoselectivity, simplified purification without organic solvents, and excellent yields. The surfactant properties of the catalyst facilitate reactions in aqueous media while maintaining compatibility with water-sensitive substrates [2].

Yttrium Triflate Catalysis: Yttrium triflate (Y(OTf)₃) serves as a highly effective catalyst for thioacetalization, particularly for chemoselective protection of aldehydes in the presence of ketones. This method employs catalytic amounts (typically 1-5 mol%) of yttrium triflate in various solvents, achieving excellent yields while maintaining mild reaction conditions compatible with acid-sensitive functional groups [2].

Iodine-Catalyzed Protection: Molecular iodine (I₂) in catalytic amounts (5-10 mol%) provides an efficient, mild method for thioacetalization of aldehydes and ketones. This system also facilitates transthioacetalization from O,O-acetals, O,O-ketals, and O,S-acetals. The mild reaction conditions and commercial availability of iodine make this method practically advantageous for many synthetic applications [2].

Table 2: Catalyst Systems for this compound Protection

Catalyst System Reaction Conditions Yield Range Key Advantages
Cu(DS)₂ RT, H₂O, 1-12 h 85-95% Aqueous media, recyclable catalyst, chemoselective
Y(OTf)₃ RT, CH₂Cl₂, 0.5-3 h 80-98% Chemoselective for aldehydes, mild conditions
I₂ RT, various solvents, 1-4 h 75-95% Mild conditions, commercial availability
Tungstophosphoric Acid Solvent-free or reflux, 1-2 h 85-95% Chemoselective for diketones, solvent-free option
HClO₄-SiO₂ Solvent-free, RT, 5-30 min 80-95% Fast reaction, solvent-free, reusable catalyst
Standard Protection Procedure: Yttrium Triflate Catalysis

Materials: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), yttrium triflate (0.05 mmol, 5 mol%), anhydrous dichloromethane (5 mL).

Procedure:

  • Charge a round-bottom flask with yttrium triflate (0.05 mmol) under nitrogen atmosphere.
  • Add anhydrous dichloromethane (5 mL) and the carbonyl compound (1.0 mmol).
  • Introduce 1,3-propanedithiol (1.2 mmol) dropwise with stirring at room temperature.
  • Monitor reaction progress by TLC or GC-MS until complete consumption of starting material (typically 0.5-3 hours).
  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
  • Extract the product with dichloromethane (3 × 10 mL), combine organic extracts, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and purify the crude product by flash chromatography if necessary [2].

Note: This method is particularly effective for chemoselective protection of aldehydes in the presence of ketones. For substrates containing base-sensitive functionalities, the workup can be modified using careful aqueous washings with brine instead of basic conditions.

Deprotection Methodologies

Oxidative Deprotection Systems

Deprotection of 1,3-dithianes to regenerate the parent carbonyl compounds often requires carefully controlled oxidative conditions. Numerous methodologies have been developed to address the challenge of cleaving the robust C-S bonds while preserving other sensitive functional groups.

Iodine-Activated Hydrogen Peroxide System: A particularly mild oxidative deprotection employs iodine (5 mol%) as a catalyst with 30% aqueous hydrogen peroxide as the terminal oxidant in water containing sodium dodecyl sulfate (SDS) as surfactant. This system operates under essentially neutral conditions, preventing acid- or base-mediated side reactions. The procedure involves combining the this compound (1.0 mmol) with SDS (0.1 g) in water (5 mL), followed by addition of iodine (0.05 mmol) and 30% H₂O₂ (2.0 mmol). The reaction typically completes within 1-3 hours at room temperature with excellent yield and without overoxidation of aldehydes to carboxylic acids [2].

o-Iodoxybenzoic Acid (IBX)/β-Cyclodextrin System: A highly efficient and chemoselective deprotection method utilizes IBX in the presence of β-cyclodextrin in water under neutral conditions at room temperature. This system achieves excellent yields across a broad substrate scope, including acid- and base-sensitive substrates. The procedure involves mixing the this compound (1.0 mmol) with β-cyclodextrin (0.5 mmol) in water (10 mL), followed by portionwise addition of IBX (2.2 mmol). The reaction is complete within 2-4 hours, after which the carbonyl compound is extracted with ethyl acetate and purified if necessary [2].

Photochemical Deprotection

Photodeprotection with Thiapyrylium Sensitizer: A novel photochemical approach enables deprotection of 1,3-dithianes using thiapyrylium salts as photosensitizers. This method proceeds via an electron transfer mechanism from the dithiane to the triplet sensitizer, followed by C-S bond cleavage to form a distonic radical cation species. Experimental evidence indicates that superoxide anion drives the deprotection reaction, with molecular oxygen being essential for efficient conversion. The procedure involves irradiating a solution of the this compound (1.0 mmol) and thiapyrylium salt (0.02 mmol) in acetonitrile with a medium-pressure mercury lamp while bubbling oxygen through the solution. Reaction times vary from 2-6 hours depending on substrate structure [3] [4].

Mechanistic Insight: Laser flash photolysis and theoretical calculations reveal that electron transfer from dithianes to triplet sensitizers is extremely fast, and the decay of dithiane radical cations follows a favorable unimolecular fragmentation pathway unaffected by water or oxygen. This mechanistic understanding supports the development of broader photochemical deprotection strategies for thioketals [3].

Solid-State Deprotection with Mercury(II) Nitrate

Mercury(II) Nitrate Trihydrate Method: A highly efficient and rapid solid-state deprotection utilizes mercury(II) nitrate trihydrate [Hg(NO₃)₂·3H₂O] for converting 1,3-dithianes to corresponding carbonyl compounds. This method offers exceptional speed and simplicity, with reactions typically completing within 1-4 minutes.

Procedure:

  • Grind the this compound (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol) together using a mortar and pestle.
  • Continue grinding until the color changes from white to dark brown and back to white (typically 1-4 minutes).
  • Wash the solid mixture with dichloromethane (3 × 10 mL) and filter.
  • Concentrate the filtrate under vacuum to obtain the carbonyl compound, which may be purified by flash chromatography if necessary [5].

Advantages and Limitations: This method provides excellent yields (85-96%) with extremely short reaction times and simple workup. However, the use of mercury salts presents environmental and toxicity concerns, limiting its application in industrial settings. The method shows tolerance for various functional groups including nitro, methoxy, and halogen substituents, with aldehydes not undergoing further oxidation to carboxylic acids [5].

Table 3: Comparison of Deprotection Methods for 1,3-Dithianes

Method Conditions Time Yield Range Functional Group Tolerance
I₂/H₂O₂/SDS H₂O, RT, neutral 1-3 h 85-95% Excellent for acid/base-sensitive groups
IBX/β-CD H₂O, RT, neutral 2-4 h 80-95% Broad compatibility
Photochemical CH₃CN, hν, O₂ 2-6 h 70-90% Radical-sensitive groups may interfere
Hg(NO₃)₂·3H₂O Solid-state, grinding 1-4 min 85-96% Nitro, halo, alkoxy groups tolerated
Oxalyl Chloride CH₂Cl₂, RT, 1-2 h 1-2 h 80-95% Good for aromatic systems

Recent Advances and Specialized Applications

Masked Formylation Strategy

A innovative masked formylation strategy based on the activation of this compound oxide with oxalyl chloride has been developed for electrophilic aromatic substitution with electron-rich arenes and heteroarenes. This method proceeds through a thionium ion intermediate, enabling efficient formylation of activated aromatic systems. The same research group developed a practical oxalyl chloride-mediated dithiane cleavage protocol that affords aldehydes in good to excellent yields under mild conditions. This approach provides operationally simple and broadly applicable methodologies for introducing formyl groups via dithiane masking strategy [6].

Asymmetric Synthesis Applications

The utility of 1,3-dithianes extends to asymmetric synthesis, particularly through the development of α-amino-1,3-dithianes via asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This methodology achieves good chemical yields (up to 82%) with excellent diastereoselectivities (>99:1 dr). Critical to success is the slow addition of chiral N-phosphonyl imines into the solution of 2-lithio-1,3-dithiane using a syringe pump. This approach follows GAP chemistry (Group-Assistant-Purification) principles, avoiding traditional purification techniques like chromatography or recrystallization. Instead, pure chiral α-amino-1,3-dithianes are obtained by simply washing the solid crude products with hexane or hexane-ethyl acetate mixtures [7].

Applications in Natural Product Synthesis

The this compound unit has proven invaluable in the synthesis of complex natural products, serving both as a protecting group and as an acyl anion equivalent. The stability of the dithioacetal moiety under acidic and basic conditions makes it particularly useful in extended synthetic sequences where intermediate compounds must withstand various transformation conditions [1].

In natural product synthesis, 1,3-dithianes enable key carbon-carbon bond formations through their Umpolung reactivity, allowing disconnection strategies that would otherwise be challenging with traditional carbonyl chemistry. The deprotection step often occurs in the late stages of synthesis, revealing the carbonyl functionality after other sensitive transformations are complete. While deprotection can sometimes present challenges for complex and sensitive derivatives, the methodologies outlined in these application notes provide solutions for even the most demanding substrates [1].

Conclusion

The this compound protecting group represents a versatile and robust tool for synthetic organic chemists, particularly in complex molecule synthesis and drug development. Its unique combination of stability under diverse conditions and ability to reverse carbonyl reactivity through Umpolung makes it indispensable for strategic bond construction. The continuous development of improved protection and deprotection methodologies ensures that this classic protecting group remains relevant in modern synthetic design, with recent advances focusing on milder conditions, enhanced selectivity, and environmentally benign approaches.

References

Application Notes & Protocols: Asymmetric Synthesis of α-Amino-1,3-dithianes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

α-Amino-1,3-dithianes are versatile chiral building blocks in organic and medicinal chemistry. They function as masked α-amino aldehydes or α-amino ketones, which are valuable intermediates for synthesizing complex molecules, including natural products and pharmaceuticals [1] [2]. The 1,3-dithiane group serves a dual purpose: it acts as a synthetic equivalent for a carbonyl group (an acyl anion equivalent) and provides a stable protecting group that is resilient under both acidic and basic conditions [1]. The development of an asymmetric synthesis route for these compounds via an Umpolung reaction (polarity reversal) represents a significant advancement, offering high diastereoselectivity and a purification process that aligns with greener chemistry principles [3] [2].

Principle and Strategic Advantages

The synthesis operates on the principle of Umpolung, temporarily reversing the normal reactivity of a functional group. Normally, a carbonyl compound acts as an electrophile; however, its 2-lithio-1,3-dithiane derivative is a sulfur-stabilized nucleophile, an equivalent of a masked acyl anion [1]. This nucleophile attacks chiral electrophilic imines to form a new carbon-carbon bond, which is the key step in constructing the chiral α-amino dithiane scaffold.

This specific protocol, utilizing chiral N-phosphonyl imines, provides several strategic advantages [3] [2]:

  • High Stereoselectivity: Achieves excellent diastereoselectivity (>99:1 dr in optimal cases).
  • GAP Chemistry: Follows Group-Assistant-Purification (GAP) chemistry, eliminating the need for traditional purification methods like column chromatography or recrystallization. Pure products are obtained simply by washing the crude solid with hexane or a hexane-ethyl acetate mixture.
  • Operational Simplicity: The chiral auxiliary is stable, readily modified, and can be recycled after cleavage.
  • Analytical Ease: Diastereoselectivity can be conveniently determined via (^{31})P-NMR analysis of the crude reaction mixture.
Detailed Experimental Protocol
3.1 Reagents and Materials
  • Chiral N-Phosphonyl Imines (e.g., with isopropyl, 3-pentyl, cyclohexyl, benzyl, or CH₂-1-naphthyl groups on phosphorus) [2].
  • This compound
  • n-BuLi (2.2 equiv, typically as a solution in hexanes)
  • Anhydrous Tetrahydrofuran (THF)
  • Et₂AlCl (Diethylaluminum chloride), optional, was not found effective in this specific system [2].
  • Hexane and Ethyl Acetate (for purification)
  • Dry glassware, syringes, and an argon/nitrogen atmosphere for handling air-sensitive reagents.
3.2 Step-by-Step Procedure
  • Generation of 2-Lithio-1,3-dithiane: In an oven-dried flask under an inert atmosphere, add this compound (0.2 mmol) to anhydrous THF (2 mL). Cool the stirred solution to 0°C. Add n-BuLi (0.22 mmol) dropwise. The mixture may turn cloudy. Continue stirring at 0°C for 30-60 minutes to generate the nucleophile [1] [2].
  • Cooling the Reaction Mixture: After the formation of the 2-lithio-1,3-dithiane is complete, cool the reaction mixture to a low temperature, typically between -78°C and -30°C [2].
  • Crucial Umpolung Addition: Dissolve the chiral N-phosphonyl imine (0.1 mmol) in a small volume of anhydrous THF. Using a syringe pump, add this imine solution slowly to the cooled, stirred solution of 2-lithio-1,3-dithiane. Note: The slow addition manner is critical for achieving high diastereoselectivity [3] [2].
  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
  • Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to obtain the crude solid product [2].
  • GAP Purification: Triturate (wash) the solid crude product with hexane or a mixture of hexane-ethyl acetate. This simple washing process removes impurities and yields the pure chiral α-amino-1,3-dithiane attached to the N-phosphonyl group as a solid [3] [2].

The workflow below summarizes the key stages of the experimental protocol.

G Start Start Reaction Setup Step1 Generate 2-Lithio-1,3-dithiane (0°C in THF, n-BuLi) Start->Step1 Step2 Cool Reaction Mixture (-78°C to -30°C) Step1->Step2 Step3 Slowly Add Chiral N-Phosphonyl Imine (Crucial Step via Syringe Pump) Step2->Step3 Step4 Warm to RT & Stir (≈ 12 hours) Step3->Step4 Step5 Quench, Extract, Concentrate (Yields Crude Solid) Step4->Step5 Step6 GAP Purification (Triturate with Hexane/EtOAc) Step5->Step6 End Obtain Pure Product Step6->End

Experimental Workflow for Asymmetric Synthesis
3.3 Analysis and Characterization
  • Diastereoselectivity (dr): Determine by (^{31})P-NMR analysis of the crude product before purification [2].
  • Chemical Yield: Report as isolated yield after GAP purification.
  • Product Characterization: Use standard techniques such as (^{1})H NMR, (^{13})C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Performance Data and Substrate Scope

The following table summarizes the performance of the asymmetric Umpolung reaction with various chiral N-phosphonyl imines, highlighting the impact of the N-phosphonyl protecting group (R) on chemical yield and diastereoselectivity [2].

Entry Substrate R Group on Imine Product Yield (%) diastereoselectivity (dr)
1 1a iso-propyl 6a 82 >99:1
2 2a 3-pentyl 7a 71 87:13
3 3a cyclohexyl 8a 32 95:5
4 4a benzyl 9a 81 77:23
5 5a CH₂-1-naphthyl 10a 70 86:14

Key Observation: The isopropyl-protected N-phosphonyl imine (Entry 1) provides the best combination of high chemical yield (82%) and excellent diastereoselectivity (>99:1), making it the recommended protecting group for this synthesis [2].

Troubleshooting and Best Practices
  • Low Yield or No Reaction: Ensure strict anhydrous conditions and the use of high-purity, dry THF. The slow addition of the imine via a syringe pump is critical; reverse addition or rapid pouring leads to poor results [2].
  • Low Diastereoselectivity: Confirm the temperature control during the imine addition step. Using the optimal isopropyl phosphonyl group is also crucial for high dr [2].
  • Difficulty in Purification: If the GAP washing does not yield a pure product, optimizing the hexane/ethyl acetate ratio for trituration or using a minimal silica gel plug may be necessary, though this should be exceptional.
  • Handling Notes: 2-Lithio-1,3-dithiane and organolithium reagents are air- and moisture-sensitive. All operations must be conducted under an inert atmosphere (argon/nitrogen) using standard Schlenk or glovebox techniques.
Downstream Applications and Functionalization

The synthesized chiral α-amino-1,3-dithianes are highly versatile intermediates.

  • Deprotection of Dithiane: The this compound group can be hydrolyzed back to a carbonyl group using various reagents (e.g., Hg(ClO₄)₂, N-halosuccinimides, or other oxidative/hydrolytic conditions) to yield enantiomerically pure α-amino aldehydes or ketones [1].
  • Cleavage of N-Phosphonyl Group: The chiral N-phosphonyl auxiliary can be removed under mild acidic conditions, allowing recovery of the free chiral amine and the chiral auxiliary precursor for recycling [2].
  • Further Elaboration: These building blocks have been employed in the asymmetric synthesis of biologically active molecules, such as non-peptide Substance P antagonists (e.g., L-733,060) and complex amino acids like (2S,3R)-(-)-3-hydroxy-3-methylproline [2] [4].

References

Comprehensive Application Notes and Protocols for the Umpolung Reaction with 2-Lithio-1,3-dithiane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Umpolung and the Corey-Seebach Reagent

The Corey-Seebach reaction, utilizing 2-lithio-1,3-dithiane as a key intermediate, represents a foundational umpolung (polarity reversal) strategy in synthetic organic chemistry. This approach temporarily inverts the inherent electrophilic nature of a carbonyl carbon to a nucleophilic acyl anion equivalent, enabling bond formations that are otherwise challenging to achieve through conventional reactivity patterns [1] [2]. This transformation has proven invaluable for the synthesis of complex molecular architectures, including numerous natural products and pharmaceutically relevant compounds [3] [4].

The core principle involves converting a carbonyl compound (aldehyde or ketone) into a 1,3-dithiane derivative. Subsequent deprotonation at the C2 position with a strong base generates the 2-lithio-1,3-dithiane. This species acts as a synthetic equivalent of an acyl anion, capable of reacting with a wide range of electrophiles. The final step involves hydrolytic deprotection to regenerate the carbonyl functionality, now appended with new molecular complexity [1] [3] [2].

Reaction Mechanism and Workflow

The following diagram illustrates the general mechanism and workflow for the Corey-Seebach umpolung reaction, from substrate preparation to final deprotection.

G Carbonyl Carbonyl Compound (Aldehyde or Ketone) Step1 Step 1: Thioacetalization (1,3-Propanedithiol, Lewis Acid) Carbonyl->Step1 Dithiane This compound (Masked Carbonyl) Step2 Step 2: Lithiation (n-BuLi, THF, -78 °C to -30 °C) Dithiane->Step2 Lithiated 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Step3 Step 3: Electrophilic Quench (Alkyl Halide, Carbonyl, Epoxide, etc.) Lithiated->Step3 Adduct Functionalized Dithiane Adduct Step4 Step 4: Deprotection (Hydrolysis or Oxidative Conditions) Adduct->Step4 Final Final Carbonyl Product (After Deprotection) Step1->Dithiane Step2->Lithiated Step3->Adduct Step4->Final

  • Step 1: Thioacetalization - A carbonyl compound reacts with 1,3-propanedithiol under Lewis or Brønsted acid catalysis to form a cyclic This compound, effectively masking and protecting the carbonyl group [3] [4].
  • Step 2: Lithiation - The proton at the C2 position of the this compound, activated by the two adjacent sulfur atoms (pKa ~30), is abstracted by a strong base like n-butyllithium (n-BuLi). This generates the key 2-lithio-1,3-dithiane nucleophile [1] [3]. The stability of this anion is attributed to electron back-donation from carbon into the vacant d-orbitals of sulfur, though the polarizability of sulfur and the long C-S bond length are also significant factors [1] [3].
  • Step 3: Electrophilic Quench - The lithiated dithiane acts as an acyl anion equivalent, reacting with a wide variety of electrophiles to form new carbon-carbon bonds [1] [5].
  • Step 4: Deprotection - The dithioacetal group is hydrolyzed or oxidatively cleaved to regenerate the desired carbonyl functionality in the final product [1] [3].

Synthetic Applications and Reaction Scope

The 2-lithio-1,3-dithiane reagent exhibits remarkable versatility, participating in reactions with numerous electrophile classes. The table below summarizes key reaction types and representative examples, providing a concise overview of its synthetic utility.

Table 1: Synthetic Scope of 2-Lithio-1,3-dithiane with Various Electrophiles

Electrophile Class Specific Electrophile Examples Product Obtained After Deprotection Key Applications
Carbonyl Compounds [1] [5] Formaldehyde, Aldehydes, Ketones Primary, Secondary, or Tertiary α-Hydroxy Ketones [1] Synthesis of 1,2-diketones and α-hydroxy ketones [1]
Alkyl Halides [1] [5] Methyl Iodide, Benzyl Bromide, Allyl Bromides α-Substituted Aldehydes/Ketones [1] [5] Chain elongation and introduction of alkyl/arylalkyl groups [5]
Epoxides [1] [5] Ethylene Oxide, Styrene Oxide γ-Hydroxy Ketones [1] [5] Synthesis of hydroxy ketones and polyketide fragments [4]
Acyl Derivatives [5] [6] Acid Chlorides, Esters, Amides 1,2-Diketones or Keto-esters/amides [5] [6] Synthesis of diketones and other 1,2-dicarbonyl compounds [6]
Michael Acceptors [5] α,β-Unsaturated Ketones, Acrylonitrile 1,4-Dicarbonyl Compounds, γ-Ketonitriles [5] Conjugate addition for 1,4-difunctionalized compounds [5]
Iminium Ions/Imines [7] [5] Chiral N-Phosphonyl Imines, Imino Esters α-Amino Ketones [7] [5] Asymmetric synthesis of α-amino carbonyl building blocks [7]

Detailed Experimental Protocols

General Protocol: Lithiation and Reaction with Electrophiles [1] [3] [6]

This protocol describes the standard procedure for generating 2-lithio-1,3-dithiane and its subsequent reaction with a generic electrophile.

  • Reagents & Materials:

    • This compound derivative (1.0 equiv)
    • n-BuLi (2.5 M in hexanes, 1.1-1.3 equiv)
    • Anhydrous Tetrahydrofuran (THF)
    • Electrophile (1.1-1.5 equiv)
    • Saturated aqueous NH₄Cl solution
    • Diethyl ether or Ethyl acetate for extraction
    • Anhydrous MgSO₄ or Na₂SO₄
  • Procedure:

    • Setup: Under an inert atmosphere (argon or nitrogen), place the this compound substrate (1.0 equiv) in an oven-dried round-bottom flask equipped with a stir bar. Add anhydrous THF (typically 0.1-0.2 M relative to dithiane).
    • Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or -30 °C (depending on dithiane stability and reactivity).
    • Lithiation: Add n-BuLi (1.1-1.3 equiv) dropwise via syringe over 5-10 minutes. The reaction mixture may change color. Stir the resulting solution at the same low temperature for 30-60 minutes to ensure complete lithiation.
    • Electrophilic Quench:
      • Method A (Standard): Add the electrophile (1.1-1.5 equiv) neat or as a solution in anhydrous THF dropwise to the lithiated solution.
      • Method B (For Sensitive Electrophiles): Alternatively, the solution of the lithiated dithiane can be transferred via cannula to a cooled solution of the electrophile.
    • Reaction Completion: Allow the reaction mixture to warm slowly to room temperature and stir for 1-12 hours (monitor by TLC or LC-MS).
    • Work-up: Carefully quench the reaction by adding a saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate (3x), and combine the organic extracts.
    • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product containing the functionalized dithiane adduct by flash column chromatography.
  • Safety Notes:

    • n-BuLi is pyrophoric and must be handled under strict exclusion of air and moisture with appropriate personal protective equipment.
    • All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.
Specialized Protocol: Asymmetric Synthesis of α-Amino-1,3-dithianes [7]

This protocol details the diastereoselective addition to chiral N-phosphonyl imines, a reaction that follows the Group-Assistant-Purification (GAP) chemistry principle, avoiding chromatography.

  • Reagents & Materials:

    • 2-Lithio-1,3-dithiane (generated in situ from 1.0 equiv dithiane and 1.1 equiv n-BuLi)
    • Chiral N-phosphonyl imine (1.0 equiv)
    • Anhydrous THF
    • Hexane and Ethyl Acetate for washing
  • Procedure:

    • Generate 2-lithio-1,3-dithiane in THF as described in the general protocol (Steps 1-3).
    • Cool the lithiated solution to -30 °C.
    • Crucial Step: Using a syringe pump, slowly add a solution of the chiral N-phosphonyl imine (1.0 equiv in anhydrous THF) into the stirred solution of the lithiated dithiane over several hours. This slow addition is critical for achieving high diastereoselectivity [7].
    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
    • GAP Purification: Quench the reaction with water. The crude solid product often precipitates or can be induced to precipitate.
    • Collect the solid by filtration and wash thoroughly with hexane or a hexane/ethyl acetate mixture to remove impurities.
    • The resulting pure chiral α-amino-1,3-dithiane attached to the N-phosphonyl group is obtained without the need for chromatographic purification [7].
  • Key Parameters for Success:

    • Slow addition of the imine electrophile is essential for >99:1 diastereoselectivity.
    • The N-phosphonyl group (e.g., isopropyl variant) is key for both high stereocontrol and the GAP purification process.
Protocol for Deprotection of 1,3-Dithianes [1] [4]

The final, and often critical, step is the unmasking of the carbonyl group.

  • Classical Method (Hg²⁺ Salts):

    • Reagents: Hg(ClO₄)₂ or HgCl₂ in aqueous organic solvents (e.g., acetonitrile-water) [1] [3].
    • Procedure: Treat the dithiane adduct with 2-3 equivalents of the mercury salt in a suitable solvent system (e.g., CH₃CN-H₂O) at room temperature or with gentle heating. Monitor by TLC. Upon completion, filter off the mercury salts and concentrate the filtrate. Extract the product.
    • Note: This method uses toxic heavy metals and is less favored for environmental and safety reasons.
  • Modern Oxidative Methods:

    • Reagents: Bis(trifluoroacetoxy)iodobenzene (PIFA) [4], N-Bromosuccinimide (NBS), or I₂/H₂O₂ [4] systems.
    • General Procedure (PIFA): Dissolve the dithiane adduct in a solvent like acetonitrile. Add PIFA (2.0-3.0 equiv) and stir at room temperature or reflux. The reaction is typically rapid. Quench with a saturated Na₂S₂O₃ solution, extract with organic solvent, dry, and concentrate. Purify the resulting carbonyl product if necessary.
    • Advantages: These methods avoid the use of toxic metals and are often highly efficient.

Recent Applications in Complex Synthesis

The Corey-Seebach umpolung strategy remains a powerful tool in modern natural product and pharmaceutical synthesis, as evidenced by these recent applications:

  • Lycoplanine A: The synthesis of this complex Lycopodium alkaloid, an inhibitor of the Cav3.1 T-type calcium channel, utilized a 1,4-dithiane derivative to introduce a crucial carbon-carbon double bond via the Corey-Seebach reaction. The final dithioacetal deprotection was achieved using PIFA to furnish the natural product isomer [4].
  • Hetidine-type Diterpenoid Alkaloids: In the construction of the core structure of these biologically active alkaloids, a 2-lithio-1,3-dithiane species was alkylated with a complex iodide, demonstrating the utility of the method in forming key carbon-carbon bonds in highly functionalized and sterically demanding environments [4].
  • Mandelalide A and Spongistatin 2: The power of this chemistry is further exemplified in the total synthesis of macrocyclic natural products like Mandelalide A and Spongistatin 2. Here, the concept was advanced in Anion Relay Chemistry (ARC), where the anionic character is transferred from the dithiane to another part of the molecule, allowing for the sequential construction of complex chains [2] [4].

Troubleshooting and Best Practices

  • Low Lithiation Yield: Ensure absolute anhydrous conditions and fresh base. For 2-substituted dithianes that are more sterically hindered, using t-BuLi or additives like HMPA or TMEDA may be necessary to facilitate deprotonation [3].
  • Side Reactions (Autoxidation): 2-Lithio-1,3-dithianes are susceptible to autoxidation upon exposure to air, leading to side products like α-thioether ketones and orthothioesters [6]. Strict exclusion of oxygen is crucial. If autoxidation is problematic, consider transmetalation to less reactive species (e.g., silyl, stannyl, or copper derivatives) [6].
  • Difficult Deprotection: If hydrolysis is sluggish, switch to a more potent oxidative method (e.g., PIFA or NBS). The choice of deprotection method is highly substrate-dependent [3] [4].

Conclusion

The Corey-Seebach reaction, employing 2-lithio-1,3-dithiane as an acyl anion equivalent, remains a cornerstone of umpolung strategies in synthetic organic chemistry. Its continued relevance is demonstrated by its application in the synthesis of complex natural products and its adaptation to modern synthetic challenges, such as asymmetric synthesis and the development of more sustainable purification and deprotection methods. This robust methodology provides chemists with a powerful and versatile tool for the construction of challenging carbon-carbon bonds, enabling access to valuable and intricate molecular scaffolds.

References

Comprehensive Application Notes and Protocols: 1,3-Dithiane as a Carbonyl Protecting Group in Synthetic Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The 1,3-dithiane protecting group represents a cornerstone methodology in modern organic synthesis, providing robust protection for carbonyl functionalities under a wide range of synthetic conditions. First introduced in seminal work by Corey and Seebach, this approach leverages the reaction of carbonyl compounds with 1,3-propanedithiol to form cyclic thioacetals that exhibit remarkable stability toward both acidic and basic environments [1]. The significance of 1,3-dithianes extends beyond mere protection, as they enable the revolutionary umpoling strategy (polarity reversal) of carbonyl reactivity, allowing nucleophilic acylation equivalent reactions that have expanded the synthetic toolbox for complex molecule construction [1]. The exceptional stability of the this compound moiety against a wide spectrum of reaction conditions, including strong bases, nucleophiles, and reducing agents, has established its value in multi-step synthetic sequences, particularly in the construction of natural products and pharmaceuticals [2] [1].

The unique stability of 1,3-dithianes arises from the electronic properties of the sulfur atoms adjacent to the central carbon, which stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals [1]. This stabilization not only facilitates the protection aspect but also enables the generation of 2-lithio-1,3-dithiane derivatives that serve as masked nucleophilic acylating agents [1]. The development of increasingly efficient and chemoselective methods for both the formation and deprotection of 1,3-dithianes has continued to expand their application in synthetic chemistry, with recent advances focusing on green chemistry principles such as solvent-free conditions, reusable catalysts, and reduced environmental impact [2] [3].

Protection Methodologies and Protocols

The formation of 1,3-dithianes from carbonyl precursors typically employs 1,3-propanedithiol under various catalytic conditions. The selection of appropriate methodology depends on the substrate sensitivity, functional group tolerance, and practical considerations. The following comprehensive comparison table summarizes key protection methods developed to address diverse synthetic requirements:

Table 1: Comparative Analysis of this compound Protection Methodologies

Catalytic System Reaction Conditions Reaction Time Chemoselectivity Yield Range Key Advantages
Lewis acid-surfactant combined catalyst (Cu(DS)₂) Water, RT Variable High High Solvent-free, reusable catalyst, no organic solvents [2]
Yttrium triflate Standard conditions Variable High for aldehydes High Chemoselective protection of aldehydes [2]
Tungstophosphoric acid (H₃PW₁₂O₄₀) Solvent-free, reflux Variable High for diketones Excellent Chemoselective conversions of α-/β-diketones [2]
Iodine Mild conditions Variable Good High Applicable to transthioacetalization [2]
p-Toluenesulfonic acid with silica gel Standard conditions Short Good Excellent Simple filtration, easy purification [2]
HClO₄-SiO₂ Solvent-free, RT Variable Good High Efficient and reusable catalyst [2]
Praseodymium triflate Standard conditions Variable Selective for aldehydes High Efficient and recyclable [2]
Brønsted acidic ionic liquid Standard conditions Short High Very good Water-stable, short reaction times [2]
LiBr Solvent-free Variable High for aromatic/α,β-unsaturated aldehydes High Neutral conditions, acid-sensitive substrates [2]
Hafnium trifluoromethanesulfonate Mild conditions Variable High High Racemization-free for R-aminoaldehydes [2]
Detailed Experimental Protocols
2.1.1 General Procedure for this compound Protection Using Lewis Acid-Surfactant Combined Catalyst [2]

Reagents: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), copper bis(dodecyl sulfate) [Cu(DS)₂] (5 mol%), water (5 mL).

Procedure:

  • Charge the carbonyl compound, 1,3-propanedithiol, and Cu(DS)₂ catalyst into a round-bottom flask containing water.
  • Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC).
  • Upon completion, extract the reaction mixture with ethyl acetate (3 × 10 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography if necessary.

Note: This method offers high chemoselectivity, ease of operation, and purification without organic solvents. The catalyst can be recovered and reused.

2.1.2 General Procedure for Protection Under Solvent-Free Conditions Using HClO₄-SiO₂ [2]

Reagents: Carbonyl compound (1.0 mmol), 1,3-propanedithiol (1.2 mmol), HClO₄-SiO₂ (0.1 mmol).

Procedure:

  • Grind the carbonyl compound and 1,3-propanedithiol together in a mortar.
  • Add HClO₄-SiO₂ catalyst and continue grinding at room temperature for the specified time.
  • Monitor reaction completion by TLC.
  • Upon completion, wash the reaction mixture with dichloromethane and filter to remove the catalyst.
  • Concentrate the filtrate under reduced pressure to obtain the pure this compound product.

Note: This solvent-free method offers reduced pollution, low cost, and simplicity in process and handling.

Table 2: Odorless Alternatives to 1,3-Propanedithiol

Reagent Conditions Reaction Rate for Aromatic Ketones Yield Range Key Advantages
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione Solvent-free or in water Relatively slow High Non-thiolic, odorless, chemoselective protection [2]

Deprotection Methodologies and Protocols

The removal of this compound protecting groups to regenerate the parent carbonyl compound often requires specific reagents that overcome the robust stability of the dithioacetal system. While classical methods relied heavily on mercuric reagents, contemporary approaches have expanded to include oxidative, hydrolytic, and alternative metal-based systems to address toxicity concerns and functional group compatibility issues. The following comprehensive comparison table summarizes key deprotection methods:

Table 3: Comparative Analysis of this compound Deprotection Methodologies

Deprotection Method Reaction Conditions Reaction Time Functional Group Tolerance Yield Range Key Advantages
Hg(NO₃)₂·3H₂O (solid state) Solvent-free, grinding 1-4 minutes Good (NO₂, MeO, Br, Cl) 88-96% Fast, efficient, mild, easy work-up [3] [4]
Hg(NO₃)₂·3H₂O (solution) Aqueous CH₃CN 20 minutes Good High Standard solution phase [3]
Hg₂(NO₃)₂·2H₂O (solid state) Solvent-free, grinding 30 minutes Moderate ~70% Alternative to Hg(II) [3]
Copper(II) salts Solvent-free Variable Moderate Good Avoids mercury reagents [5]
30% H₂O₂ activated by iodine Water, SDS, neutral Variable High (phenol, amino groups) Excellent Neutral conditions, no overoxidation [2]
o-Iodoxybenzoic acid (IBX) with β-cyclodextrin Water, neutral, RT Variable High Excellent Neutral conditions, room temperature [2]
Raney Nickel Standard conditions Variable Moderate Good Converts C-S bonds to C-H bonds [6]
Detailed Experimental Protocols
3.1.1 Solid-State Deprotection Using Mercury(II) Nitrate Trihydrate [3] [4]

Reagents: this compound compound (1.0 mmol), mercury(II) nitrate trihydrate (2.0 mmol).

Procedure:

  • Grind the this compound compound and Hg(NO₃)₂·3H₂O together in a mortar using a pestle.
  • Continue grinding for 1-4 minutes (monitor by TLC).
  • Wash the reaction mixture with an appropriate solvent (ethyl acetate or dichloromethane).
  • Filter to remove the mercury salts and concentrate the filtrate under vacuum.
  • Purify the resulting carbonyl compound by flash chromatography if necessary.

Note: This method offers exceptionally fast reaction times, mild conditions, and simple work-up. A ten-fold scale reaction demonstrated maintained efficiency with 95% yield for 3-nitrobenzaldehyde.

3.1.2 Oxidative Deprotection Using Hydrogen Peroxide Activated by Iodine [2]

Reagents: this compound compound (1.0 mmol), 30% aqueous H₂O₂ (2.0 mmol), iodine (5 mol%), sodium dodecyl sulfate (SDS, catalytic amount), water.

Procedure:

  • Dissolve the this compound compound in water containing catalytic SDS.
  • Add iodine catalyst and 30% aqueous H₂O₂.
  • Stir the reaction mixture at room temperature under neutral conditions.
  • Monitor reaction progress by TLC.
  • Upon completion, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Note: This method tolerates various phenol and amino protecting groups without detectable overoxidation.

Stability Profile and Applications in Synthesis

Stability Characteristics

The exceptional utility of this compound as a carbonyl protecting group stems from its remarkable stability profile under diverse reaction conditions, enabling its persistence through multiple synthetic transformations. Comprehensive stability studies documented in Protective Groups in Organic Synthesis (Green, Wuts) demonstrate the resilience of 1,3-dithianes across a broad spectrum of chemical environments [2]:

  • Aqueous Conditions: Stable across pH ranges from pH = 1 at room temperature to pH = 9 at room temperature. Demonstrates instability only under extreme conditions (pH < 1 at 100°C or pH > 12 at 100°C) [2].

  • Basic Conditions: Exhibits excellent stability toward triethylamine, pyridine, and even strong bases like LDA and t-BuOK, enabling their use in reactions involving enolates and other strong nucleophiles [2].

  • Nucleophiles: Remains intact in the presence of organolithium reagents, Grignard reagents, lithium organocuprates, ammonia, amines, and sodium methoxide, making them compatible with a wide range of carbon-carbon bond forming reactions [2].

  • Reducing Agents: Stable toward hydrogenation conditions (H₂/Ni, H₂/Rh), zinc/HCl, sodium/ammonia, LiAlH₄, and NaBH₄, allowing selective reduction of other functional groups in the presence of the protected carbonyl [2].

  • Electrophiles: Generally stable toward electrophiles including acid chlorides, aldehydes, methyl iodide, and dichlorocarbene, though strong oxidizing agents will cleave the dithioacetal [2].

Applications in Complex Synthesis

The this compound protecting group has been extensively employed in the synthesis of complex natural products, where its dual functionality as both a protecting group and an acyl anion equivalent provides strategic advantages. In numerous total syntheses, 1,3-dithianes serve as key intermediates enabling carbon-carbon bond formation through umpolung reactivity while maintaining carbonyl protection throughout extended synthetic sequences [1]. The stability profile allows 1,3-dithianes to persist through multiple steps including oxidations, reductions, and carbon-carbon bond formations, with final deprotection typically performed in the late stages of synthesis [2] [1].

A particularly elegant application involves the use of 1,3-dithianes in the "Great Friedel-Crafts Workaround" where a ketone produced through acylation is subsequently reduced to an alkane, effectively converting an electron-withdrawing meta-director into an electron-donating ortho-/para-director [6]. This strategy exemplifies the power of this compound chemistry in enabling synthetic pathways that would otherwise be inaccessible through direct approaches.

Workflow and Selection Guidelines

Protection and Deprotection Workflow

The following diagram illustrates the comprehensive workflow for the protection of carbonyl compounds as 1,3-dithianes and their subsequent deprotection:

G cluster_protection Protection Methods cluster_deprotection Deprotection Methods CarbonylCompound Carbonyl Compound Protection Protection Step CarbonylCompound->Protection DithianeIntermediate This compound Intermediate Protection->DithianeIntermediate LewisAcid Lewis Acid Catalysts (BF₃, ZnCl₂, etc.) BronstedAcid Brønsted Acid Catalysts (HCl, p-TsOH, etc.) SpecialCatalysts Specialty Catalysts (Yttrium triflate, etc.) SyntheticTransformations Synthetic Transformations DithianeIntermediate->SyntheticTransformations Deprotection Deprotection Step SyntheticTransformations->Deprotection RegeneratedCarbonyl Regenerated Carbonyl Deprotection->RegeneratedCarbonyl MercuryBased Mercury-Based Methods (Hg(NO₃)₂, HgO, etc.) OxidativeMethods Oxidative Methods (H₂O₂/I₂, IBX, etc.) AlternativeMethods Alternative Methods (Cu salts, Raney Ni, etc.)

Figure 1: Comprehensive workflow for this compound protection and deprotection in synthetic sequences

Method Selection Guidelines

Selecting appropriate protection and deprotection strategies requires careful consideration of substrate sensitivity and synthetic goals:

  • For acid-sensitive substrates: Employ LiBr-catalyzed protection under solvent-free neutral conditions [2].

  • For green chemistry priorities: Utilize Cu(DS)₂ catalyst in water or solvent-free approaches with HClO₄-SiO₂ [2].

  • For rapid deprotection needs: Apply solid-state Hg(NO₃)₂·3H₂O method with 1-4 minute reaction times [3] [4].

  • For mercury-free requirements: Implement oxidative methods (H₂O₂/I₂) or copper(II) salts under solvent-free conditions [2] [5].

  • For substrates with multiple sensitive protecting groups: Choose neutral condition deprotections (H₂O₂/I₂ or IBX/β-cyclodextrin) [2].

Troubleshooting and Common Technical Issues

Successful implementation of this compound protection protocols requires attention to potential technical challenges:

  • Incomplete Protection: For sterically hindered carbonyl compounds, consider using tungstophosphoric acid in refluxing petroleum ether to improve conversion [2].

  • Slow Deprotection Kinetics: Functional groups such as methoxy and nitro may complex with mercury(II) nitrate, slightly extending deprotection times; plan synthetic sequences accordingly [3].

  • Product Isolation Challenges: For solid-state deprotections, ensure thorough grinding of reagents to maximize surface contact and reaction efficiency [3] [4].

  • Competitive Side Reactions: When employing 2-lithio-1,3-dithiane anions in umpolung reactions, ensure careful temperature control and appropriate solvents (THF with HMPA or TMEDA for 2-substituted derivatives) to optimize yields [1].

Conclusion

The this compound protecting group continues to be an indispensable tool in synthetic organic chemistry, offering exceptional stability across a broad range of reaction conditions while enabling unique synthetic transformations through the umpolung strategy. Recent methodological advances have addressed traditional limitations through the development of solvent-free conditions, reusable catalyst systems, and environmentally conscious deprotection methods that minimize or eliminate heavy metal usage. The comprehensive protocols and analytical data presented in these Application Notes provide researchers with practical guidance for implementing this compound chemistry in complex synthetic campaigns, with particular value for pharmaceutical development and natural product synthesis where multi-step sequences demand robust protecting group strategies.

References

Comprehensive Application Notes and Protocols: Enantioselective Oxidation of 1,3-Dithiane to Sulfoxide

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

Chiral sulfoxides represent important structural motifs in organic chemistry with widespread applications in pharmaceutical development and asymmetric synthesis. The enantioselective oxidation of prochiral sulfides, particularly 1,3-dithiane systems, enables access to these valuable chiral building blocks. Enantiopure sulfoxides serve as key intermediates for various therapeutics and natural product syntheses, with demonstrated biological activities including anti-ulcer, anti-bacterial, and anti-fungal properties [1]. The this compound ring system presents unique challenges and opportunities in asymmetric oxidation due to its cyclic structure and potential for diastereoselection. These compounds can be subsequently transformed into chiral sulfoxides with defined absolute configurations, making them invaluable for medicinal chemistry and drug development [2].

The significance of developing robust protocols for enantioselective this compound oxidation extends to industrial applications, particularly in the synthesis of chiral active pharmaceutical ingredients (APIs). The pharmaceutical industry increasingly demands efficient methods to produce single-enantiomer compounds, as different stereoisomers often exhibit distinct biological activities and metabolic profiles. The methodologies described in these application notes provide researchers with reliable procedures to access enantiomerically enriched this compound-1-oxides and related compounds, supporting drug discovery and development efforts [3] [1].

Chemical Oxidation Methods

Titanium/Tartrate Catalyzed Asymmetric Oxidation

The titanium-mediated asymmetric oxidation represents the most extensively studied method for converting this compound derivatives to enantiomerically enriched sulfoxides. This approach utilizes a chiral titanium catalyst formed in situ from titanium(IV) isopropoxide and diethyl tartrate (DET) in the presence of a hydroperoxide oxidant. Studies on ester derivatives of this compound-2-carboxylates have demonstrated that this method can achieve exceptional enantioselectivities, with monoxides obtained in 80-95% ee and trans bis-sulfoxides in >97% ee under optimized conditions [2].

The specific protocol can be varied to optimize for either monoxidation or bis-oxidation:

  • Kagan Protocol: Uses cumene hydroperoxide (4 equiv), (+)-DET (2 equiv), Ti(OiPr)₄ (1 equiv), and H₂O (1 equiv) at -35°C for 48 hours. This protocol is applicable to this compound itself but yields lower enantioselectivities (30% ee for monoxide, 59% ee for trans bis-sulfoxide) [2].

  • Modena Protocol: Modifies the conditions to Ti(OiPr)₄ (0.5 equiv) at -22°C for 24 hours, significantly improving the yield and enantioselectivity for ester-substituted derivatives. For ethyl this compound-2-carboxylate, this protocol provides the trans bis-sulfoxide in 60% yield with high enantioselectivity [2].

The ester functionality at the 2-position of the this compound ring plays a crucial role in achieving high stereoselectivity, likely through chelation with the titanium center and formation of a more organized transition state. This coordination effectively differentiates between the two enantiotopic sulfur atoms and facilitates oxygen transfer to one specific face [2].

Table 1: Comparative Analysis of Oxidation Protocols for this compound Derivatives

Parameter Kagan Protocol Modena Protocol Substrate Specificity
Ti(OiPr)₄ Loading 1.0 equivalent 0.5 equivalent Both applicable to ester derivatives
Temperature -35°C -22°C Modena allows milder conditions
Reaction Time 48 hours 24 hours Modena offers faster reaction
Enantioselectivity (Monoxide) 80-95% ee 80-95% ee Similar for ester derivatives
Enantioselectivity (Bis-sulfoxide) >97% ee >97% ee Similar high selectivity
Yield (trans Bis-sulfoxide) Not optimized 60% Modena superior for bis-sulfoxide
Substrate Scope and Limitations

The titanium/tartrate mediated oxidation demonstrates excellent substrate tolerance for various ester derivatives of this compound-2-carboxylates, including methyl, ethyl, t-butyl, and phenyl esters [2]. These substrates consistently yield high enantioselectivities in both monoxidation and bis-oxidation reactions. However, unsubstituted this compound exhibits significantly lower enantioselectivity (30% ee for monoxide), highlighting the importance of the 2-carboxylate group for effective stereocontrol [2].

Recent advances in catalytic asymmetric oxidation have expanded the toolkit available to researchers. While the titanium/tartrate system remains the most effective for this compound substrates, other metal-based systems have been developed for related sulfoxides, including porphyrin-inspired manganese complexes and copper-based biomimetic catalysts [4] [5]. These alternative systems may offer potential for future adaptation to this compound oxidation.

Analytical Characterization

Determination of Enantiopurity and Absolute Configuration

Comprehensive analytical characterization is essential for verifying the enantiomeric excess and absolute configuration of chiral sulfoxide products. Several complementary techniques have been employed:

  • Liquid Chromatography (LC): Chiral stationary phases (CSPs) derived from N-3,5-dinitrobenzoyl amino acids such as (R)-phenylglycine, (S)-leucine, (S)-phenylalanine, and (S)-valine bonded to aminopropyl silanized silica enable analytical and preparative separation of sulfoxide enantiomers [3]. The elution order can be correlated to absolute configuration using established chiral recognition models.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides complementary data for assigning absolute configuration through comparison of Cotton effects with reference compounds [3].

  • NMR with Chiral Solvating Agents: The use of chiral shift reagents in NMR spectroscopy allows for determination of enantiopurity and configuration without chemical modification of the analyte [3].

  • X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of absolute configuration for crystalline sulfoxide derivatives [6].

Table 2: Analytical Techniques for Chiral Sulfoxide Characterization

Technique Application Advantages Limitations
Chiral HPLC Direct enantiomer separation and ee determination High accuracy, preparative capability Requires specialized columns
Circular Dichroism Absolute configuration assignment Sensitive to chiral environment Requires reference data
NMR with CSA Determination of enantiopurity Uses standard NMR equipment Limited by substrate solubility
X-ray Crystallography Definitive structural assignment Unambiguous configuration determination Requires suitable crystals

Experimental Protocols

Asymmetric Oxidation of Ethyl this compound-2-carboxylate

Principle: This protocol describes the enantioselective oxidation of ethyl this compound-2-carboxylate to the corresponding trans bis-sulfoxide using the Modena modification of the titanium/tartrate catalytic system [2].

Materials:

  • Ethyl this compound-2-carboxylate (substrate)
  • Titanium(IV) isopropoxide (Ti(OiPr)₄)
  • (+)-Diethyl tartrate ((+)-DET)
  • Cumene hydroperoxide (CHP, ~80% in cumene)
  • Anhydrous dichloromethane (DCM)
  • Molecular sieves (4Å), activated
  • Saturated aqueous sodium bicarbonate solution
  • Brine (saturated NaCl solution)
  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (50-100 mL) with magnetic stir bar
  • Schlenk line or nitrogen/vacuum source
  • Syringes and needles for reagent transfer
  • Cooling bath with temperature monitoring
  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under nitrogen atmosphere, add activated 4Å molecular sieves (500 mg). Add anhydrous DCM (15 mL) and cool the suspension to -22°C using a temperature-controlled cooling bath.

  • Catalyst Formation: Sequentially add to the cooled suspension:

    • Titanium(IV) isopropoxide (0.275 mL, 0.5 equiv)
    • (+)-Diethyl tartrate (0.352 mL, 2 equiv) Stir the mixture for 15 minutes at -22°C to form the chiral titanium-tartrate complex.
  • Substrate Addition: Dissolve ethyl this compound-2-carboxylate (500 mg, 1.0 equiv) in anhydrous DCM (5 mL) and add this solution dropwise to the catalyst mixture via syringe.

  • Oxidation: Add cumene hydroperoxide (1.12 mL of 80% solution, 4 equiv) dropwise to the reaction mixture. Maintain the temperature at -22°C and stir for 24 hours.

  • Reaction Monitoring: Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) dropwise at low temperature. Allow the mixture to warm slowly to room temperature with stirring.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the trans bis-sulfoxide as a white solid.

Notes:

  • Critical Parameters: Strict exclusion of moisture is essential during catalyst formation. The reaction temperature must be carefully controlled to maintain high enantioselectivity.
  • Safety Considerations: Cumene hydroperoxide is a strong oxidizer and should be handled with appropriate personal protective equipment. All manipulations should be performed in a well-ventilated fume hood.
  • Scale-Up: The reaction can be scaled proportionally with maintained efficiency.
Product Isolation and Handling

The resulting bis-sulfoxide products exhibit acid sensitivity and require rapid workup and purification for optimum yields [2]. Special care should be taken during concentration steps to minimize decomposition. For long-term storage, bis-sulfoxides should be kept under inert atmosphere at low temperature (-20°C) with desiccant.

The following workflow diagram illustrates the complete experimental procedure for asymmetric oxidation:

G Start Begin Reaction Setup A Dry flask with molecular sieves under N₂ atmosphere Start->A B Add anhydrous DCM and cool to -22°C A->B C Form chiral catalyst: Ti(OiPr)₄ + (+)-DET B->C D Add substrate solution ethyl this compound-2-carboxylate C->D E Add oxidant cumene hydroperoxide D->E F Stir at -22°C for 24h E->F G Monitor reaction (TLC/LC-MS) F->G H Quench with NaHCO₃ solution G->H I Extract with DCM (3×) H->I J Wash with brine and dry (Na₂SO₄) I->J K Concentrate under reduced pressure J->K L Purify by flash chromatography K->L End trans bis-sulfoxide product L->End

Applications in Synthesis

Enantiopure this compound-1-oxides and related compounds serve as versatile chiral building blocks for complex molecule synthesis. The trans-1,3-dithiane 1,3-dioxide obtained through hydrolysis and decarboxylation of ester derivatives represents a particularly valuable intermediate [2]. These compounds can be further functionalized through stereocontrolled transformations to access various chiral architectures.

One significant application involves the use of this compound-1-oxides in stereocontrolled cycloalkanone synthesis [7]. The chiral sulfoxide group directs subsequent carbon-carbon bond forming reactions with transfer of chirality, enabling efficient construction of cyclic systems with defined stereocenters. This methodology has been employed in the synthesis of natural products and biologically active compounds.

Additionally, chiral this compound derivatives have been utilized as auxiliaries in asymmetric synthesis and as precursors to chiral ligands for catalysis. The ability to access both enantiomers through appropriate choice of tartrate stereoisomer ((+)- or (-)-DET) further enhances the utility of these protocols in target-oriented synthesis [2].

Summary

These application notes provide detailed protocols for the enantioselective oxidation of this compound derivatives to chiral sulfoxides using titanium/tartrate catalyst systems. The key advantages of this methodology include:

  • High enantioselectivity (80-95% ee for monoxides, >97% ee for bis-sulfoxides)
  • Broad substrate scope for ester-functionalized 1,3-dithianes
  • Predictable absolute configuration controlled by tartrate stereochemistry
  • Scalable procedures suitable for preparative applications

The resulting enantiomerically enriched sulfoxides serve as valuable intermediates for pharmaceutical synthesis and natural product chemistry. Implementation of these protocols requires attention to reaction conditions, particularly temperature control and exclusion of moisture, to achieve optimal results. The provided analytical methods enable comprehensive characterization of products to verify enantiopurity and absolute configuration.

Table 3: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Solution
Low enantioselectivity Moisture contamination Ensure proper drying of glassware and reagents
Low enantioselectivity Incorrect temperature Verify temperature control at -22°C
Slow reaction rate Inactive molecular sieves Activate molecular sieves before use
Product decomposition Acidic workup conditions Use mild basic quench (NaHCO₃)
Low yield of bis-sulfoxide Insufficient oxidant Verify concentration and quality of CHP

References

Application Notes: The dM-Dmoc Amine Protecting Group

Author: Smolecule Technical Support Team. Date: February 2026

The dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) group is a carbamate-based protecting group for amines that introduces a valuable dimension of orthogonality to multi-step synthetic strategies. Its key advantage is its removal under nearly neutral oxidative conditions, which allows it to remain stable in the presence of acids, bases, and catalytic hydrogenation, unlike common groups like Boc, Fmoc, and Cbz [1] [2].

The dM-Dmoc group is particularly suited for protecting primary aliphatic amines and amino acids, and with modified conditions, can also be applied to less nucleophilic arylamines [1]. Its stability under nucleophilic conditions makes it ideal for synthetic pathways involving base hydrolysis, hydride reductions, and nucleophilic substitution reactions [1] [2].

Protection and Deprotection Data Summary

The following table summarizes the experimental yields for the protection of various amines with dM-Dmoc and their subsequent deprotection as reported in the foundational study [1].

Table 1: Yields for the protection and deprotection of various amines using the dM-Dmoc group.

Amine Substrate (3) Protected Product (5) (Yield) Deprotected Amine (3) (Yield)
Benzylamine (3a) 5a (92%) 3a (76%)
Butylamine (3b) 5b (89%) 3b (54%)
Cyclohexylamine (3c) 5c (72%) 3c (55%)
1-Adamantylamine (3d) 5d (97%) 3d (88%)
4-Bromoaniline (3e) 5e (46%) 3e (73%)
4-Iodoaniline (3f) 5f (42%) 3f (64%)
4-Aminopyridine (3g) 5g (57%) 3g (53%)
2-Aminopyridine (3h) 5h (52%) 3h (48%)
Phenylalanine (3i) 5i (80%) 3i (41%)

Experimental Protocols

General Workflow for dM-Dmoc Protection and Deprotection

The diagram below outlines the core two-step process for using the dM-Dmoc protecting group.

Start Free Amine (3) Protected dM-Dmoc Protected Amine (5) Start->Protected Protection Step Oxidized Oxidized Intermediate Protected->Oxidized 1. Oxidative Cleavage NaIO₄, THF/H₂O End Deprotected Amine (3) Oxidized->End 2. β-Elimination K₂CO₃, MeOH

Protection Protocols

The protecting agent, (4,4-dimethyl-1,3-dithian-2-yl)methyl (4-nitrophenyl) carbonate (4), is stable and can be readily prepared, purified, and stored [1].

  • For Primary Aliphatic Amines (e.g., 3a-d)

    • Procedure: Dissolve the amine (1.0 equiv) and compound 4 (1.0 equiv) in anhydrous THF. Add DIPEA (5.0 equiv) and stir the reaction mixture at room temperature for 8 hours. Monitor reaction completion by TLC. Concentrate under reduced pressure and purify the crude product (5a-d) using flash column chromatography [1] [2].
  • For Aryl Amines (e.g., 3e-h)

    • Procedure: Dissolve the arylamine (1.0 equiv) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C and add LDA (2.0 equiv) dropwise. After stirring for 30 minutes, add a solution of compound 4 (1.0 equiv) in THF. Allow the reaction to warm to room temperature and stir for 8 hours. Quench the reaction, concentrate, and purify via flash column chromatography to obtain the protected aryl carbamate (5e-h) [1] [2].
  • For Amino Acids (e.g., Phenylalanine, 3i)

    • Procedure: Due to poor solubility in THF, use DMSO as the solvent. Dissolve the amino acid (1.0 equiv) and compound 4 (1.0 equiv) in DMSO. Add DIPEA (5.0 equiv) and stir at room temperature for 8 hours. Isolate the product (5i) after work-up [1] [2].
Deprotection Protocol

Deprotection is a two-step, one-pot process involving oxidation followed by β-elimination. Note: Performing the oxidation under basic conditions in a single step leads to complex mixtures and is not feasible [1] [2].

  • General Procedure (for 5a-h)

    • Oxidative Cleavage: Dissolve the dM-Dmoc-protected amine (5, 1.0 equiv) in a 1:1 (v/v) mixture of THF and water. Add sodium periodate (NaIO₄, 10.0 equiv) and stir the reaction at room temperature for 12 hours.
    • Filtration: After oxidation is complete, remove the excess oxidant and inorganic salts by filtration.
    • β-Elimination: To the filtrate, add potassium carbonate (K₂CO₃, 10.0 equiv) and methanol. Stir the mixture at room temperature for 1 hour.
    • Work-up and Purification: Concentrate the mixture to remove organic solvents. Extract the aqueous layer with dichloromethane, dry the combined organic extracts over anhydrous Na₂SO₄, concentrate, and purify the deprotected amine (3) by flash column chromatography [1] [2].
  • Special Case for Amino Acids (for 5i)

    • The procedure is identical, but for the β-elimination step (Step 3), use a mixture of methanol and water as the solvent instead of pure methanol to ensure the solubility of the intermediate and allow the reaction to proceed [1] [2].

Key Advantages and Strategic Applications

  • Orthogonality: The oxidative deprotection mechanism is orthogonal to traditional acid-labile (Boc), base-labile (Fmoc), and hydrogenolyzable (Cbz) groups [1] [3]. This allows for sophisticated multi-step syntheses where different protecting groups can be selectively removed.
  • Stability: The dM-Dmoc group is more stable under nucleophilic conditions than its parent Dmoc group due to the steric hindrance provided by the two methyl groups. This stability permits a wider range of transformations on the protected molecule [1] [2].
  • Application in Sensitive Systems: This group has been successfully used in the solid-phase synthesis of oligodeoxynucleotides (ODNs) containing sensitive functional groups like esters and chloropurines, which would be incompatible with standard nucleophilic deprotection conditions [4] [5].

Limitations and Considerations

  • Substrate Scope: The protection of secondary aliphatic amines with dM-Dmoc has proven challenging, with no generally applicable conditions identified in the study [1].
  • Variable Yields: Deprotection yields can vary, particularly for arylamines and amino acids, which may be lower than for aliphatic amines (see Table 1) [1].
  • Chemical Waste: The deprotection process generates chemical waste from the oxidant (sodium periodate), which should be considered from a green chemistry perspective.

Conclusion

The dM-Dmoc group is a powerful tool for the synthetic chemist, enabling the protection of primary amines under conditions that are complementary to the classical protecting group repertoire. Its stability profile and clean deprotection under mild oxidative conditions make it particularly valuable for constructing complex molecules, including peptides, modified nucleotides, and other functionalized scaffolds.

References

Comprehensive Application Notes: Asymmetric Synthesis of α-Amino-1,3-dithianes via Chiral N-Phosphonyl Imine-Based Umpolung Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The asymmetric synthesis of chiral amines represents a cornerstone of modern organic chemistry due to the prevalence of these structural motifs in pharmaceutical compounds and natural products. Among the various methodologies developed, the application of chiral N-phosphonyl imines has emerged as a particularly powerful strategy for accessing enantiomerically enriched amine derivatives. These compounds serve as versatile electrophiles in nucleophilic addition reactions, offering several advantages over traditional N-substituted imines, including enhanced stability, excellent stereocontrol, and the unique capability to undergo what has been termed Group-Assisted Purification (GAP) chemistry.

The strategic importance of α-amino-1,3-dithianes in synthetic chemistry cannot be overstated. These compounds function as protected forms of α-amino carbonyls, which are inherently unstable and prone to racemization under various conditions. By masking the carbonyl functionality as a 1,3-dithiane, chemists can access stable intermediates that can be subsequently deprotected to reveal enantiomerically pure α-amino aldehydes or ketones—valuable building blocks for the construction of complex molecular architectures. The development of efficient asymmetric methodologies for synthesizing these protected amino compounds thus addresses a significant challenge in synthetic organic chemistry.

Recent advances in N-phosphonyl imine chemistry have revealed their exceptional utility in various asymmetric transformations. Compared to the more established N-sulfinyl imines, N-phosphonyl variants demonstrate superior thermal stability, compatibility with diverse reaction conditions, and the ease of modifying their structural framework to optimize stereochemical outcomes. Furthermore, the phosphonyl group serves as an effective chiral auxiliary that can be readily removed after serving its stereodirecting purpose, and in many cases, the chiral auxiliary precursor can be recovered and recycled, enhancing the atom economy of synthetic processes.

Scientific Background and Significance

Chiral N-Phosphonyl Imines in Asymmetric Synthesis

Chiral N-phosphonyl imines represent a significant advancement in the field of asymmetric imine chemistry. These compounds possess several distinctive characteristics that make them particularly valuable for synthetic applications. The phosphonyl group serves as both a stereodirecting element and a protecting group, enabling high levels of stereocontrol in nucleophilic addition reactions while maintaining the stability of the resulting products. Unlike N-sulfinyl imines, which can be sensitive to oxidative environments and require careful handling, N-phosphonyl imines exhibit remarkable stability under various conditions, making them more practical for routine laboratory use [1].

The structural modularity of N-phosphonyl imines allows for fine-tuning of steric and electronic properties to optimize performance in specific transformations. Various N-protecting groups, including isopropyl, cyclohexyl, benzyl, and CH₂-1-naphthyl, have been explored, with the isopropyl group often proving most effective in balancing reactivity and stereoselectivity [2]. This flexibility enables chemists to customize the imine structure for particular applications, addressing challenges such as substrate compatibility and product purification.

The Concept of Group-Assisted Purification (GAP) Chemistry

A groundbreaking aspect of N-phosphonyl imine chemistry is the implementation of Group-Assisted Purification (GAP) chemistry. This innovative approach addresses one of the most time-consuming aspects of synthetic chemistry: product purification. Traditional purification techniques such as column chromatography and recrystallization often require significant amounts of solvents, time, and labor. In contrast, GAP chemistry enables the isolation of pure products through simple washing procedures with solvents such as hexane or hexane-ethyl acetate mixtures [2] [1].

The GAP methodology leverages the unique physicochemical properties imparted by the chiral N-phosphonyl group, which often renders the desired products as solids that can be freed from impurities through straightforward washing. This approach significantly reduces solvent consumption, minimizes waste generation, and streamlines the purification process, aligning with the principles of green chemistry. The economic and environmental benefits of GAP chemistry make it particularly attractive for industrial applications, where efficiency and sustainability are paramount considerations [2].

Role of 1,3-Dithianes in Carbonyl Protection

1,3-Dithianes play a crucial role in organic synthesis as protective groups for carbonyl compounds. The transformation of aldehydes and ketones into their corresponding this compound derivatives confers stability to otherwise labile functionalities and prevents unwanted side reactions. Importantly, this protection strategy also enables the umpolung (polarity reversal) of carbonyl reactivity, allowing nucleophilic attack at the carbon atom that originally corresponded to the carbonyl carbon [2].

The application of 1,3-dithianes in the context of α-amino carbonyl synthesis is particularly strategic. By protecting these sensitive compounds as α-amino-1,3-dithianes, chemists can circumvent issues of racemization and decomposition that often plague attempts to work directly with α-amino aldehydes and ketones. The this compound group can be selectively removed under specific conditions to regenerate the carbonyl functionality after other synthetic manipulations are complete, making it an invaluable tool in multistep synthesis [2].

Reaction Development and Optimization

Mechanism and Stereochemical Considerations

The asymmetric synthesis of α-amino-1,3-dithianes via the Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines represents a sophisticated application of stereocontrolled carbon-carbon bond formation. This transformation capitalizes on the nucleophilic character of the 2-position of 1,3-dithianes, which, upon deprotonation, generates a species that can attack electrophilic imine carbons. The chiral environment provided by the N-phosphonyl auxiliary directs the approach of the nucleophile to one face of the imine, resulting in high levels of diastereocontrol [2].

Critical to the success of this reaction is the addition order and rate of introduction of the reactants. Through systematic investigation, researchers discovered that slowly adding the chiral N-phosphonyl imine to a solution of 2-lithio-1,3-dithiane using a syringe pump is essential for achieving excellent diastereoselectivity. This controlled addition likely prevents the accumulation of unreacted imine and minimizes competing pathways that could erode stereochemical integrity [2] [3]. The reaction proceeds through a well-organized transition state where the lithium cation coordinates with both the phosphonyl oxygen and the nucleophile, creating a rigid framework that enables precise facial discrimination.

Optimization of Reaction Parameters

Extensive optimization studies have revealed that several parameters significantly influence the efficiency and stereoselectivity of the asymmetric Umpolung reaction. The reaction temperature proved to be a critical factor, with optimal results obtained at temperatures ranging from -78°C to -30°C, gradually warming to room temperature. The solvent system also plays an important role, with THF emerging as the preferred medium for these transformations [2].

The structure of the N-phosphonyl auxiliary significantly impacts both chemical yield and diastereoselectivity. Among various protecting groups evaluated, the isopropyl group provided the best combination of high yield (82%) and excellent diastereoselectivity (>99:1 dr). In contrast, the cyclohexyl-protected imine, while affording good diastereoselectivity (95:5 dr), gave a substantially lower chemical yield (32%), likely due to increased steric hindrance. The CH₂-1-naphthyl protected imine, which has proven effective in other asymmetric additions, delivered only moderate results in this specific transformation (70% yield, 86:14 dr) [2].

Table 1: Optimization of N-Protecting Groups in the Asymmetric Umpolung Reaction

Entry N-Protecting Group Product Yield (%) Diastereomeric Ratio (dr)
1 iso-propyl 6a 82 >99:1
2 3-pentyl 7a 71 87:13
3 cyclohexyl 8a 32 95:5
4 benzyl 9a 81 77:23
5 CH₂-1-naphthyl 10a 70 86:14

The use of Lewis acid promoters was explored to enhance reactivity and selectivity. Interestingly, unlike the related N-sulfinyl imine chemistry where Et₂AlCl effectively promotes the reaction, this system showed no significant improvement with Et₂AlCl or Et₂AlI. This finding highlights the distinctive reactivity profile of N-phosphonyl imines and underscores the importance of tailored reaction conditions for different imine systems [2].

Experimental Protocols

General Considerations and Safety Procedures

Safety Considerations: All reactions should be performed in an appropriately ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. Organolithium compounds are pyrophoric and moisture-sensitive, requiring handling under inert atmosphere using standard Schlenk techniques or in a glove box. All glassware should be oven-dried and cooled under anhydrous conditions before use.

Materials: Chiral N-phosphonyl imines can be prepared according to literature procedures [2]. This compound should be purified by recrystallization from hexane or ethyl acetate prior to use. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl under nitrogen immediately before use to ensure anhydrous conditions. All other reagents should be of high purity and appropriately dried if necessary.

Step-by-Step Protocol for Asymmetric Umpolung Reaction
  • Preparation of 2-Lithio-1,3-dithiane Solution:

    • Charge an oven-dried round-bottom flask with a magnetic stir bar with this compound (0.2 mmol) and anhydrous THF (2 mL).
    • Cool the mixture to 0°C under a nitrogen atmosphere.
    • Slowly add n-butyllithium (0.22 mmol, 1.1 equiv) dropwise via syringe while maintaining the temperature between 0°C and 5°C.
    • Stir the resulting solution at 0°C for 30 minutes to ensure complete deprotonation, then cool to -78°C using a dry ice/acetone bath.
  • Reaction with Chiral N-Phosphonyl Imine:

    • Dissolve the chiral N-phosphonyl imine (0.1 mmol) in anhydrous THF (1 mL) in a separate flask.
    • Transfer this solution to a syringe pump equipped with a dry syringe.
    • Slowly add the imine solution to the cooled 2-lithio-1,3-dithiane solution over a period of 2-4 hours, maintaining the temperature at -78°C.
    • After complete addition, slowly warm the reaction mixture to -30°C and stir for an additional 2-4 hours until TLC analysis indicates complete consumption of the imine starting material.
  • Work-up Procedure:

    • Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (5 mL) at -30°C.
    • Warm the mixture to room temperature and transfer to a separatory funnel.
    • Extract the aqueous layer with ethyl acetate (3 × 10 mL).
    • Combine the organic extracts and wash with brine (10 mL), then dry over anhydrous magnesium sulfate.
    • Filter and concentrate under reduced pressure to obtain the crude product as a solid.
  • GAP Purification:

    • Triturate the solid crude product with hexane or a mixture of hexane-ethyl acetate (10:1, v/v, 3 × 5 mL).
    • Collect the solid by vacuum filtration and dry under high vacuum to obtain the pure chiral α-amino-1,3-dithiane attached with the chiral N-phosphonyl group.
    • The diastereomeric ratio can be determined by ³¹P-NMR analysis of the crude product before purification [2] [3].
Scale-Up and Modification Considerations

For larger scale reactions (above 5 mmol), it is advisable to slightly modify the procedure to maintain efficiency and selectivity. The concentration of the 2-lithio-1,3-dithiane solution can be increased to 0.2 M, and the addition time of the imine solution should be extended to 4-6 hours to maintain optimal diastereoselectivity. When working with less reactive substrates, such as 2-lithio-2-phenyl-1,3-dithiane, the reaction temperature may need to be raised to -20°C to -25°C to achieve acceptable conversion rates [2].

If alternative N-phosphonyl imines with different protecting groups are employed, the purification solvent system may require adjustment. For imines with more lipophilic auxiliaries, a higher ratio of hexane to ethyl acetate (up to 20:1) may be necessary for effective purification. Conversely, for imines bearing polar substituents, a modest increase in ethyl acetate content (up to 5:1 hexane-ethyl acetate) might improve recovery yields while maintaining purity standards.

Data Analysis and Results Summary

The asymmetric Umpolung reaction of chiral N-phosphonyl imines with 2-lithio-1,3-dithianes has been successfully applied to a range of substrates, demonstrating the broad applicability of this methodology. The following table summarizes representative examples from the literature, highlighting the variation in yields and diastereoselectivities based on substrate structure [2].

Table 2: Substrate Scope of Asymmetric Umpolung Reaction with Various this compound Derivatives

Entry Substrate R Group Product Yield (%) Diastereomeric Ratio (dr)
1 1a iso-propyl 6a 82 >99:1
2 2a 3-pentyl 7a 71 87:13
3 3a cyclohexyl 8a 32 95:5
4 4a benzyl 9a 81 77:23
5 5a CH₂-1-naphthyl 10a 70 86:14

The data reveals several important trends regarding the structural influences on reaction outcomes. First, the isopropyl-protected N-phosphonyl imine (Entry 1) consistently provides the highest combination of yield and diastereoselectivity, making it the preferred auxiliary for this transformation. Second, sterically demanding groups such as cyclohexyl (Entry 3) can enhance diastereoselectivity but often at the expense of chemical yield, likely due to impeded approach of the nucleophile. Finally, aromatic-containing auxiliaries (Entries 4-5) provide moderate to good yields but with somewhat compromised stereocontrol compared to the optimal isopropyl variant.

The power of the GAP purification methodology is evident across all substrate classes, with pure products obtained simply through washing with hexane or hexane-ethyl acetate mixtures, completely avoiding traditional purification techniques such as column chromatography or recrystallization. This feature significantly enhances the practical utility of this methodology, particularly for applications in process chemistry where efficiency and scalability are paramount [2] [1].

Applications and Utility in Synthesis

The chiral α-amino-1,3-dithianes synthesized through this methodology serve as versatile intermediates for the preparation of various biologically relevant compounds. These products can be readily transformed into enantiomerically pure α-amino aldehydes and α-amino ketones through deprotection of the this compound moiety, which can be accomplished using methods such as mercury(II) chloride or other dethioacetalization protocols [2].

The N-phosphonyl group in the resulting amino compounds exhibits several advantageous properties. It is inert to oxidative conditions, stable at room temperature for extended periods under inert atmosphere, and readily cleavable under mild acidic conditions. Furthermore, the chiral auxiliary precursor can be efficiently recycled, enhancing the sustainability and cost-effectiveness of the process. After cleavage, the recovered chiral diamine can be reused for the preparation of fresh N-phosphonyl imines, establishing a circular process that minimizes waste generation [2] [1].

The application of these chiral α-amino-1,3-dithianes extends to the synthesis of various natural products and pharmaceutical compounds. For instance, related methodologies have been successfully employed in the asymmetric synthesis of polyoxypeptin amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, demonstrating the utility of this approach for constructing complex molecular targets with multiple stereocenters [2]. The compatibility of the N-phosphonyl group with various reaction conditions enables further functionalization of the α-amino-1,3-dithiane products, allowing their incorporation into more elaborate molecular architectures.

Visual Workflow and Reaction Mechanism

The following diagram illustrates the complete experimental workflow for the asymmetric synthesis of α-amino-1,3-dithianes, including the GAP purification process:

G Experimental Workflow for Asymmetric Synthesis of α-Amino-1,3-Dithianes Start Start Reaction Setup Step1 Prepare 2-Lithio-1,3-dithiane in anhydrous THF at 0°C Start->Step1 Step2 Cool to -78°C using dry ice/acetone bath Step1->Step2 Step3 Slow addition of N-phosphonyl imine via syringe pump (2-4 hours) Step2->Step3 Step4 Warm to -30°C and stir until completion Step3->Step4 Step5 Quench with saturated NH₄Cl Step4->Step5 Step6 Extract with ethyl acetate and concentrate Step5->Step6 Step7 GAP Purification: Triturate with hexane/EtOAc Step6->Step7 Step8 Collect pure product by vacuum filtration Step7->Step8 End Pure α-Amino-1,3-dithiane Product Step8->End

Visual workflow detailing the step-by-step procedure for the asymmetric synthesis and purification of α-amino-1,3-dithianes.

The reaction mechanism proceeds through a well-organized transition state where the lithium cation coordinates to both the phosphonyl oxygen atom and the nucleophilic carbon of the 2-lithio-1,3-dithiane. This coordination creates a rigid cyclic structure that directs the nucleophilic attack to one face of the imine, resulting in high diastereoselectivity. The slow addition of the imine component ensures that the concentration of free imine remains low throughout the reaction, minimizing unselective background reactions and ensuring that the stereodetermining step occurs under carefully controlled conditions [2] [1].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Conversion: If the reaction fails to go to completion, ensure that the 2-lithio-1,3-dithiane is properly formed by monitoring the deprotonation step by TLC or NMR spectroscopy. Increasing the reaction temperature to -20°C during the addition step may improve conversion for less reactive substrates.

  • Poor Diastereoselectivity: Suboptimal dr values often result from too rapid addition of the imine component. Verify that the syringe pump is functioning correctly and extend the addition time if necessary. Also, ensure that the reaction temperature is properly maintained throughout the addition period.

  • Difficulty in Purification: If the crude product does not solidify or impurities persist after washing, adjust the hexane-ethyl acetate ratio or use a different solvent system such as ether-pentane. In some cases, a quick filtration through a short pad of silica gel may be necessary, though this should generally be avoided to maintain the benefits of GAP chemistry.

Analytical Characterization

The successful formation of products can be confirmed by several analytical techniques. ³¹P-NMR spectroscopy provides a rapid method for determining diastereomeric ratios directly from the crude reaction mixture, as the diastereomers typically display distinct phosphorus chemical shifts. ¹H-NMR and ¹³C-NMR can further confirm product structure and purity. For absolute configuration determination, X-ray crystallography of suitable derivatives or chemical correlation to known compounds may be employed [2] [4].

Conclusion

The asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imine-based Umpolung reaction represents a powerful methodology for accessing enantiomerically enriched amine derivatives. The combination of excellent stereocontrol, good chemical yields, and the innovative application of GAP chemistry for purification makes this approach particularly valuable for synthetic applications. The ability to obtain pure products without chromatographic separation addresses important efficiency and sustainability concerns in modern chemical synthesis.

The continued development of N-phosphonyl imine chemistry holds significant promise for expanding the toolbox of asymmetric synthesis. Future directions may include the development of catalytic asymmetric variants, expansion of substrate scope to include more challenging nucleophiles and electrophiles, and application to the synthesis of complex natural products and pharmaceutical compounds. The principles demonstrated in this methodology—rational design of chiral auxiliaries, careful optimization of reaction conditions, and implementation of sustainable purification techniques—serve as a model for the development of next-generation synthetic transformations.

References

Application Notes and Protocols: GAP Chemistry Purification in 1,3-Dithiane Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GAP Chemistry and 1,3-Dithiane

Group-Assistant-Purification (GAP) chemistry represents a significant advancement in sustainable synthetic methodology, enabling the production of pure compounds while avoiding traditional purification techniques like chromatography and recrystallization. This approach substantially minimizes energy consumption, starting material waste, and manpower requirements in pharmaceutical and organic synthesis. The core principle of GAP chemistry involves designing reactions where the crude products can be purified simply by washing with solvents like hexane or hexane-ethyl acetate mixtures, as the desired compounds form solids while impurities remain soluble [1].

This compound serves as a valuable protected formaldehyde anion equivalent in synthetic chemistry, enabling the construction of complex molecular architectures through umpolung reactivity. Traditionally prepared from 1,3-propanedithiol and formaldehyde equivalents, this compound can be deprotonated at the C2 position to generate nucleophilic 2-lithio-1,3-dithiane, which reacts with various electrophiles to form new carbon-carbon bonds [2] [1]. The integration of GAP chemistry principles with this compound synthesis has revolutionized the preparation of α-amino-1,3-dithianes, important intermediates for enantiomerically pure α-amino aldehydes and α-amino ketones—valuable building blocks in medicinal chemistry and drug development [1].

Synthetic Protocols

Foundation: Preparation of this compound

The following established procedure provides the fundamental starting material for subsequent GAP chemistry applications [2].

  • Reagents:

    • 1,3-Propanedithiol (30 mL, 0.30 mole)
    • Methylal (dimethoxymethane) (29 mL, 0.33 mole)
    • Boron trifluoride diethyl etherate (36 mL)
    • Glacial acetic acid (72 mL)
    • Chloroform (570 mL total)
  • Procedure:

    • Charge a 1 L three-necked round-bottomed flask with BF₃ etherate, acetic acid, and 120 mL chloroform.
    • Equip with reflux condenser, mechanical stirrer, and dropping funnel.
    • Heat to reflux with vigorous stirring.
    • Add solution of 1,3-propanedithiol and methylal in 450 mL chloroform over 8 hours.
    • Cool to room temperature and wash successively with:
      • Four 80 mL portions of water
      • Two 120 mL portions of 10% aqueous KOH
      • Two 80 mL portions of water
    • Dry chloroform solution over potassium carbonate.
    • Concentrate under reduced pressure (>30 mm) using rotary evaporator.
    • Dissolve crystalline residue in 60 mL hot methanol, filter rapidly through prewarmed funnel.
    • Cool slowly to room temperature, then store overnight at -20°C.
    • Collect colorless crystals by filtration through prechilled Büchner funnel.
    • Wash with cold methanol (-20°C) and dry under reduced pressure.
  • Yield: 29.5-31.0 g (82-86%)

  • Melting Point: 53-54°C

  • Purification Note: For organometallic applications, subsequent sublimation at 0.1-0.5 mm Hg (45-48°C bath temperature) is recommended [2].

GAP Chemistry Protocol: Asymmetric Synthesis of α-Amino-1,3-dithianes

This protocol enables the synthesis of chiral α-amino-1,3-dithianes with excellent diastereoselectivity while avoiding chromatography and recrystallization [1].

  • Reagents:

    • Chiral N-phosphonyl imines (0.1 mmol)
    • 2-Lithio-1,3-dithiane (0.2-0.22 mmol)
    • Anhydrous THF (2 mL)
    • Hexane or hexane-ethyl acetate mixture for washing
  • Special Equipment:

    • Syringe pump for controlled addition
    • Dry glassware under inert atmosphere
    • Temperature control apparatus (-78°C to room temperature)
  • Procedure:

    • Prepare 2-lithio-1,3-dithiane solution in anhydrous THF at room temperature under nitrogen atmosphere.
    • Cool the reaction mixture to -30°C to -78°C.
    • Dissolve chiral N-phosphonyl imine in anhydrous THF.
    • Crucial step: Slowly add the N-phosphonyl imine solution to the 2-lithio-1,3-dithiane solution via syringe pump over 1-2 hours while maintaining temperature.
    • After complete addition, slowly warm reaction mixture to room temperature and stir for 12 hours.
    • Monitor reaction completion by TLC or NMR spectroscopy.
    • Concentrate reaction mixture under reduced pressure.
    • GAP Purification: Triturate the solid crude product with hexane or hexane-ethyl acetate mixture (typically 10:1 to 5:1 v/v).
    • Filter the solid product and wash with additional small portions of cold hexane.
    • Dry under vacuum to obtain pure chiral α-amino-1,3-dithiane attached with chiral N-phosphonyl group.
  • Key Optimization: The addition manner is critical—slow addition of the N-phosphonyl imine into the 2-lithio-1,3-dithiane solution via syringe pump is essential for achieving excellent diastereoselectivity [1].

Experimental Data and Performance

Substrate Scope and Performance of GAP Chemistry

Table 1: Performance of GAP Chemistry in Asymmetric Synthesis of α-Amino-1,3-dithianes

Entry N-Phosphonyl Imine Substrate R Group Product Yield (%) Diastereoselectivity (dr)
1 1a iso-propyl 6a 82 >99:1
2 2a 3-pentyl 7a 71 87:13
3 3a cyclohexyl 8a 32 95:5
4 4a benzyl 9a 81 77:23
5 5a CH₂-1-naphthyl 10a 70 86:14

Reaction conditions: 0.1 mmol imine, 0.2 mmol this compound, 0.22 mmol base, 2 mL solvent, -30°C to -78°C to r.t. Diastereoselectivities determined by ³¹P-NMR analysis of crude products. Yields represent isolated products after GAP purification [1].

Advantages of N-Phosphonyl Imines in GAP Chemistry

Table 2: Comparison of Chiral Auxiliaries in this compound Chemistry

Parameter N-Sulfinyl Imines N-Phosphonyl Imines (GAP Chemistry)
Thermal Stability Moderate High
Structural Modifiability Limited Multiple readily modifiable sites
Purification Method Column chromatography Solvent washing only
Diastereoselectivity Analysis Complex methods Convenient ³¹P-NMR measurement
Auxiliary Cleavage Standard conditions Mild acidic conditions
Auxiliary Recycling Not reported Quantitative recovery possible
Environmental Impact Higher (solvent waste) Lower (minimized solvent use)

GAP Chemistry Workflow Visualization

The following diagram illustrates the complete GAP chemistry process for synthesizing and purifying α-amino-1,3-dithianes:

GAP_Workflow GAP Chemistry Workflow for α-Amino-1,3-dithiane Synthesis cluster_reaction Reaction Phase cluster_purification GAP Purification Phase Start Start Reaction Setup PrepNuc Prepare 2-Lithio-1,3-dithiane in anhydrous THF Start->PrepNuc Cool Cool to -30°C to -78°C PrepNuc->Cool AddImino Slow Addition of Chiral N-Phosphonyl Imine (via Syringe Pump) Cool->AddImino Warm Warm to Room Temperature Stir for 12 hours AddImino->Warm Concentrate Concentrate under Reduced Pressure Warm->Concentrate GAPWash GAP Purification: Triturate with Hexane or Hexane-Ethyl Acetate Concentrate->GAPWash Filter Filter Solid Product GAPWash->Filter Dry Dry under Vacuum Filter->Dry Final Pure Chiral α-Amino-1,3-dithiane Dry->Final

Reaction Mechanism and Strategic Considerations

Umpolung Reaction Mechanism

The asymmetric synthesis of α-amino-1,3-dithianes employs an umpolung strategy where the normally electrophilic carbon of imines becomes nucleophilic through the this compound system. The mechanism involves:

  • Deprotonation: this compound is deprotonated at C2 position using strong base to generate 2-lithio-1,3-dithiane, a stabilized nucleophile.

  • Nucleophilic Addition: The 2-lithio-1,3-dithiane attacks the chiral N-phosphonyl imine, which is activated by the electron-withdrawing phosphonyl group.

  • Stereochemical Control: The chiral auxiliary on the N-phosphonyl group directs the facial selectivity of nucleophilic addition, achieving high diastereoselectivity.

  • Chelation Effects: The phosphonyl oxygen may coordinate with the lithium cation, creating a rigid transition state that enhances stereocontrol.

The following diagram illustrates the reaction mechanism and stereochemical outcome:

Reaction_Mechanism Umpolung Reaction Mechanism with N-Phosphonyl Imines Dithiane This compound Lithio 2-Lithio-1,3-dithiane (Nucleophile) Dithiane->Lithio Deprotonation with Strong Base Transition Organolithium Addition via Chelated Transition State Lithio->Transition Nucleophilic Attack Imine Chiral N-Phosphonyl Imine (Electrophile) Imine->Transition Slow Addition Critical for Selectivity Product Chiral α-Amino-1,3-dithiane with N-Phosphonyl Group Transition->Product Diastereoselective Formation GAP GAP Purification: Simple Solvent Wash Product->GAP Crude Product Final Pure Product High Diastereoselectivity GAP->Final Remove Impurities

Strategic Advantages in Pharmaceutical Applications

The GAP chemistry approach to α-amino-1,3-dithianes offers several strategic advantages for drug development:

  • Traceless Protection: The this compound group serves as a protected carbonyl equivalent that can be selectively deprotected under mild conditions to reveal α-amino aldehydes or ketones, which are prone to racemization and self-condensation in their unprotected form [1].

  • Stereochemical Integrity: The method produces α-amino-1,3-dithianes with excellent diastereoselectivity (>99:1 dr in optimal cases), preserving chiral integrity for pharmaceutical applications where stereochemistry profoundly impacts biological activity [1].

  • Synthetic Versatility: The resulting α-amino-1,3-dithianes serve as versatile intermediates for further functionalization, including deprotection to α-amino carbonyl compounds or elaboration into more complex structures.

Troubleshooting and Technical Notes

  • Low Yields: If reaction yields are suboptimal, ensure proper temperature control during the addition phase and verify the freshness of the 2-lithio-1,3-dithiane solution, as organolithium compounds can degrade over time.

  • Poor Diastereoselectivity: The most common cause is rapid addition of the N-phosphonyl imine. Always use a syringe pump for slow, controlled addition as specified in the protocol. Additionally, ensure adequate cooling throughout the addition process.

  • Incomplete Purification: If washing with hexane doesn't yield pure product, optimize the hexane-ethyl acetate ratio (typically 10:1 to 5:1 v/v) or use multiple brief washing steps rather than one extended wash.

  • Scale-Up Considerations: The traditional this compound preparation has been successfully scaled up by a factor of 5 without difficulty [2]. For the GAP chemistry process, maintain the same addition rate control and temperature profiles when scaling up.

Conclusion

The integration of GAP chemistry with this compound synthesis represents a significant advancement in sustainable synthetic methodology. This approach enables the production of chiral α-amino-1,3-dithianes with excellent diastereoselectivity while eliminating the need for chromatographic purification, reducing solvent waste, and improving overall efficiency. The methodology is particularly valuable for pharmaceutical research and development, where rapid access to enantiomerically pure building blocks is essential. The protocols outlined in this document provide researchers with robust, reproducible methods for implementing GAP chemistry in their synthetic workflows.

References

overcoming 1,3-dithiane substrate inhibition in biocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting 1,3-Dithiane Substrate Inhibition

Q: What is substrate inhibition and why does it occur with this compound? A: Substrate inhibition (SI) occurs when an enzyme's reaction rate decreases as the substrate concentration increases beyond an optimal level. It affects about 25% of known enzymes [1]. In the specific case of cyclohexanone monooxygenase (CHMO) and this compound, the enzyme's activity is highest at about 1 mM of this compound. At a concentration of 17 mM (2 g L⁻¹), the reaction rate drops to about 40% of the maximum. This is because the enzyme's active site or product release pathways become blocked by excess substrate molecules [2].

Q: What practical strategies can I use to mitigate this inhibition? A: You can employ several strategies, often in combination:

  • Control Substrate Concentration: Maintain the this compound concentration in the low mM range (e.g., around 1 mM) to avoid the inhibitory zone. For practical applications, you can use a fed-batch approach, adding the substrate slowly over time instead of all at once [2].
  • Use Substrate Adsorption: In whole-cell biocatalysis, adsorbing this compound onto a resin can help control its release into the aqueous medium where the enzyme operates, thereby preventing a sudden spike in concentration [2].
  • Select the Optimal Biocatalyst Format: Choose between using isolated enzymes or whole cells based on your needs. The table below compares their performance with this compound [2].
Biocatalyst Format Advantages Disadvantages / Performance Notes
Whole Cells No need for external cofactor (NADPH) regeneration; more convenient. Lower volumetric productivity due to mass transfer limitations.
Isolated Enzyme Higher volumetric productivity; no cell membrane barrier; simpler downstream processing. Requires an ancillary NADPH-regenerating system.

Q: Are there any novel biocatalytic methods that can help? A: Yes. A very recent (2025) biocatalytic method for cleaving 1,3-dithianes has been developed using vanadium-dependent haloperoxidases (VHPOs). This method uses enzymatic bromide recycling with hydrogen peroxide as a terminal oxidant. It offers a mild, highly chemoselective, and bio-compatible alternative to harsh chemical deprotections, which can be useful in multi-step chemoenzymatic syntheses [3].

Experimental Protocol: Evaluating Mitigation Strategies

This workflow outlines a practical experiment to diagnose and address substrate inhibition using CHMO and this compound as a model system.

Start Start: Suspected Substrate Inhibition S1 Establish Kinetic Baseline - Run assay with varying [this compound] - Plot reaction rate vs. concentration Start->S1 S2 Confirm Inhibition Pattern - Identify peak activity and decline at high [S] S1->S2 S3 Test Mitigation Strategy A: Whole-Cell Biocatalyst - Use E. coli expressing CHMO - Test with substrate adsorbed on resin S2->S3 S4 Test Mitigation Strategy B: Isolated Enzyme Biocatalyst - Use purified CHMO - Employ fed-batch substrate addition S2->S4 S5 Evaluate and Compare - Measure volumetric productivity - Assess process convenience and cost S3->S5 S4->S5 End Select Optimal Strategy S5->End

Objective: To confirm substrate inhibition of your biocatalyst by this compound and compare the effectiveness of whole-cell vs. isolated enzyme formats.

Key Materials:

  • Biocatalyst: Recombinant E. coli TOP10 [pQR239] overexpressing CHMO from Acinetobacter calcoaceticus [2].
  • Substrate: this compound. Prepare a stock solution in a suitable solvent like DMSO.
  • Cofactor for isolated enzyme: NADPH-regenerating system.

Methodology:

  • Kinetic Analysis: As a baseline, assay the enzyme (isolated or in permeabilized cells) with a range of this compound concentrations (e.g., 0.5 mM to 20 mM) under standard conditions [2].
  • Whole-Cell Biocatalysis:
    • Grow and induce the recombinant E. coli culture.
    • In a bioreactor or shaken flasks, incubate the cells with this compound. In one set, pre-adsorb the substrate onto a resin like Amberlite XAD-4 [2].
    • Monitor the production of (R)-1,3-dithiane-1-oxide over time.
  • Isolated Enzyme Biocatalysis:
    • Purify CHMO from the cell lysate.
    • Perform the reaction with the isolated enzyme and a NADPH-regenerating system.
    • Implement a fed-batch approach by adding a concentrated solution of this compound (e.g., to a final concentration of 1-2 mM) at the start and then adding small pulses over time to maintain a low concentration [2].

Expected Outcomes:

  • The kinetic plot should show a clear peak in velocity at a low mM concentration of this compound, confirming substrate inhibition.
  • The whole-cell system with resin-adsorbed substrate and the isolated enzyme with fed-batch addition should both show improved volumetric productivity and higher final product concentrations compared to a batch reaction with high initial substrate loading.

References

solid state deprotection of 1,3-dithianes mercury nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Core Method: Solid-State Deprotection with Hg(NO₃)₂·3H₂O

This section addresses the specific experimental protocol you asked about, based on the 2003 research [1] [2].

Experimental Protocol The deprotection is achieved through a simple solid-state reaction [1] [2]:

  • Grinding: A mixture of the 1,3-dithiane substrate and mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) is ground together in a 1:2 molar ratio using a mortar and pestle.
  • Reaction: The reaction proceeds rapidly in the solid state, typically completing within 1 to 4 minutes. A color change from white to dark brown and back to white may be observed.
  • Isolation: The resulting solid mixture is washed with an organic solvent and filtered. The carbonyl compound is obtained in high yield after evaporation of the filtrate and purification by flash chromatography.

Key Parameters and Results The following table summarizes the conditions and outcomes for deprotecting various 1,3-dithianes using this method [1] [2]:

Entry R1 Group R2 Group Time (min) Isolated Yield (%)
1 2-MeOC₆H₄ H 3 90%
2 4-ClC₆H₄ H 2 90%
3 3-NO₂C₆H₄ H 2 95%
4 2-NO₂C₆H₄ H 2 95%
5 C₆H₁₃ H 1 96%

Key Advantages: The method is noted for its excellent yields, extremely fast reaction times, simple solvent-free conditions, and easy work-up [1] [2]. A scale-up experiment demonstrated its utility by deprotecting 2-(3-nitrophenyl)-1,3-dithiane on a ten-fold scale to afford 3-nitro-benzaldehyde in 95% yield [2].

FAQs and Troubleshooting

Q1: What is the optimal reagent ratio? A: An optimum 1:2 molar ratio of thioacetal to mercury(II) nitrate trihydrate was established for complete deprotection in the solid phase [1] [2].

Q2: Does the hydration state of the mercury salt matter? A: Yes, it is critical. The trihydrate form (Hg(NO₃)₂·3H₂O) is highly effective. In contrast, mercury(II) chloride and mercury(II) acetate did not initiate the reaction in the solid phase. Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) was effective but required a longer reaction time (30 min) and gave a lower yield (70%) [1] [2].

Q3: Are there any functional group compatibilities? A: The method tolerates various functional groups, including nitro (NO₂), methoxy (MeO), and halogen (Br, Cl) groups on aromatic rings. The study also confirmed that aldehydes are not over-oxidized to carboxylic acids under these reaction conditions [1] [2].

Q4: What are the main drawbacks of this method? A: The primary concern is the use of toxic mercury compounds, which poses significant environmental and safety hazards. Furthermore, the method is not considered modern or "green" by current chemical standards [3].

Modern and Greener Alternative Methods

Given the toxicity of mercury, you may want to consider these more contemporary catalytic methods.

Method Key Reagents/Conditions Notable Advantages
Visible-Light Mediated Eosin Y (1 mol%), Blue LED, O₂, H₂O/CH₃CN [4] Metal-free, mild conditions (room temperature)
Oxidative in Micellar System 30% H₂O₂, I₂ (5 mol%), SDS, H₂O [3] Green, cost-effective, water as only byproduct

Experimental Workflow

The diagram below outlines the general workflow for the solid-state deprotection process.

Start Start Deprotection Grind Grind this compound and Hg(NO₃)₂·3H₂O (1:2 ratio) in solid state Start->Grind Observe Observe reaction (1-4 minutes) Grind->Observe ColorChange Color change: White → Dark Brown → White Observe->ColorChange Wash Wash mixture with solvent ColorChange->Wash Filter Filter the mixture Wash->Filter Isolate Isolate carbonyl compound (via evaporation & chromatography) Filter->Isolate

Important Considerations for Your Technical Guide

  • Primary Limitation: The most significant issue is the use of toxic mercury salts. This requires rigorous safety protocols, proper personal protective equipment (PPE), and a dedicated waste disposal plan for mercury-contaminated materials [1] [5].
  • Recommendation: For any new research or development, the greener alternatives (e.g., visible-light photoredox or hydrogen peroxide with iodine) are highly recommended. They avoid the hazards of heavy metals and align better with modern principles of green chemistry [3] [4].

References

chemoselective protection of aldehydes with 1,3-dithiane

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Q1: What does "chemoselective" mean in this context, and why is it important? Chemoselectivity refers to the ability to protect an aldehyde group in the presence of other functional groups, most notably ketones. This is crucial for designing complex multi-step syntheses, as it allows you to mask the more reactive aldehyde temporarily while performing reactions elsewhere on the molecule [1].

Q2: My reaction is slow or doesn't proceed. What could be the cause? A slow or failed reaction can often be traced to the catalyst or conditions. Consider the following:

  • Catalyst Inefficiency: Your chosen catalyst might not be active enough for your specific substrate. Refer to the table of catalysts below to explore alternatives [1].
  • Moisture: Many of the catalysts, especially Lewis acids, are moisture-sensitive. Ensure your solvents and reaction apparatus are thoroughly dry.
  • Substrate Sensitivity: If your aldehyde is acid-sensitive, strong Brønsted acid catalysts could cause decomposition. In this case, switch to a neutral or milder catalyst like LiBr [1].

Q3: I observe side products. How can I minimize them? Side products often arise from a lack of chemoselectivity or substrate instability.

  • Self-condensation: The unprotected aldehyde can undergo aldol-type side reactions. Using a highly active catalyst ensures rapid dithioacetalization to outcompete these pathways.
  • Functional Group Compatibility: Ensure your catalyst is compatible with other sensitive groups on your molecule. The stability table below provides a guide to what a protected aldehyde (as the 1,3-dithiane) can tolerate in subsequent steps [1].

Data Tables: Stability, Catalysts & Protocols

Stability of the this compound Protecting Group [1]

This table helps you plan subsequent reactions after protection.

Condition / Reagent Class Specific Examples Stability at RT Stability at 100°C
Aqueous Media pH = 1 Unstable -
pH = 4-9 Stable -
pH > 12 Stable Unstable
Bases Triethylamine, Pyridine Stable -
LDA, t-BuOK Unstable -
Nucleophiles NH3, RNH2, NaOCH3 Unstable -
RLi, RMgX Unstable -
Oxidizing Agents I2, Br2, Cl2, RCOOOH Unstable -
Catalytic Systems for Chemoselective Protection [1]

This table allows you to compare different catalyst options.

Catalyst Key Feature for Chemoselectivity Example Substrate Scope Note
LiBr (Lithium Bromide) Neutral conditions; ideal for acid-sensitive substrates. Aromatic and α,β-unsaturated aldehydes (in presence of other aldehydes/ketones). Solvent-free conditions [1].
Hf(OTf)4 (Hafnium Triflate) Mild, racemization-free for chiral α-aminoaldehydes. Aliphatic/aromatic aldehydes and ketones; good functional group tolerance. -
YPF4 (Yttrium Triflate) Highly chemoselective for aldehydes over ketones. Aldehydes (in presence of ketones). -
I2 (Iodine) Mild and versatile. Aldehydes and ketones. Also useful for transthioacetalization [1].
Cu(DS)2 (Copper Bis(dodecyl sulfate)) Surfactant-Lewis acid combo; works in water. Broad carbonyl scope. Recyclable catalyst, solvent-free operation [1].
HPW (Tungstophosphoric Acid) Highly selective; solvent-free. Aldehydes, ketones, diketones. -
Detailed Experimental Protocol (LiBr Catalysis) [1]

This is a specific method for chemoselective protection under neutral conditions.

  • Reagents:
    • Aldehyde (1.0 mmol)
    • 1,3-Propanedithiol (1.1 mmol)
    • Anhydrous Lithium Bromide (LiBr, 0.1 mmol, 10 mol%)
    • Conditions: Solvent-free, room temperature.
  • Procedure:
    • In a round-bottom flask, mix the aldehyde and 1,3-propanedithiol.
    • Add the anhydrous LiBr catalyst to the mixture.
    • Stir the reaction mixture at room temperature, monitoring by TLC.
    • Upon completion, purify the crude product. The protocol suggests that simple filtration and solvent removal often yields pure this compound.

Workflow and Troubleshooting Diagrams

The following diagrams visualize the core experimental workflow and a systematic troubleshooting approach.

protection_workflow Start Start: Carbonyl Compound A Select Catalyst & Conditions Start->A B Perform Reaction with 1,3-Propanedithiol A->B C Monitor Reaction (TLC) B->C D Purify Product C->D End End: this compound Protected Aldehyde D->End

Workflow for this compound Protection

troubleshooting Problem Problem: Slow/No Reaction C1 Check for Moisture Problem->C1 C2 Evaluate Catalyst Activity Problem->C2 C3 Assess Substrate Sensitivity Problem->C3 S1 Dry solvents and apparatus C1->S1 S2 Switch to more active catalyst (e.g., Hf(OTf)₄, HPW) C2->S2 S3 Switch to milder catalyst (e.g., LiBr) C3->S3

Troubleshooting: Slow or Failed Reaction

Deprotection and Final Notes

A key feature of the this compound group is its stability, but this also means harsher conditions are required for its removal (deprotection) in the final synthetic step [2]. Recent research focuses on developing milder methods, such as a new oxalyl chloride-mediated cleavage protocol reported in 2025 [3]. Other established methods include oxidation with hydrogen peroxide/iodine [1] or the use of copper(II) salts under solvent-free conditions [4].

References

Troubleshooting Guide: Low Yields in Umpolung Reactions

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in the Corey-Seebach reaction is the difficulty of the final deprotection step. Harsh conditions can lead to side reactions and low yields. The following table outlines common issues and potential solutions based on established and recent protocols.

Problem Area Specific Issue Possible Cause Solution & Supporting Evidence Evidence Level
Lithiation Incomplete deprotonation; side products Weak base; incorrect temperature; moisture Use strong organolithium bases (e.g., ( n )-BuLi) at recommended temperatures (-30°C to -78°C) in anhydrous conditions [1] [2]. Established Protocol
Electrophile Reactivity Low conversion with ketones or sterically hindered electrophiles Low reactivity of carbonyl compound For challenging electrophiles like ketones, consider using a catalytic, activated TMS-dithiane variant [2]. Research Support

| Dithiane Deprotection | Low yield of final aldehyde; degradation | Harsh acidic conditions (e.g., strong protic acids) | New (2025): Use a mild oxalyl chloride-mediated cleavage protocol [3]. Alternative: Oxidative methods with I₂ / SDS in neutral water or o-iodoxybenzoic acid (IBX)/β-cyclodextrin [4]. | Recent & Established Protocols |

Detailed Experimental Protocols

Here are detailed methodologies for two key solutions mentioned in the troubleshooting guide.

Catalytic Addition of TMS-dithiane to Aldehydes [2]

This method avoids the need for stoichiometric strong bases.

  • Reagents: Aldehyde, 2-Trimethylsilyl-1,3-dithiane, P(i-PrNCH₂CH₂)₃N (Proazaphosphatrane catalyst, 5 mol%), anhydrous Tetrahydrofuran (THF).
  • Procedure:
    • Charge a flame-dried round-bottom flask with the catalyst (0.1 mmol, 5 mol%) in a nitrogen-filled glove box.
    • Add anhydrous THF (2.0 mL) followed by the aldehyde (2.0 mmol) at room temperature.
    • Stir the resulting solution for 15 minutes.
    • Add 2-trimethylsilyl-1,3-dithiane (2.4 mmol) over two minutes.
    • Monitor the reaction by proton NMR spectroscopy. Typical stirring time is 30 minutes.
      • Work up the mixture directly after reaction completion.
  • Key Advantage: This catalytic cycle is efficient and operates under milder conditions than traditional stoichiometric lithiation.
Mild Oxalyl Chloride-Mediated Dithiane Cleavage [3]

This 2025 protocol is a sustainable alternative for deprotection.

  • Reagents: Dithiane-protected intermediate, oxalyl chloride.
  • Procedure:
    • Follow the optimized conditions for the oxalyl chloride-mediated cleavage.
    • The method is noted for being practical and operationally simple, affording aldehydes in good to excellent yields.
  • Key Advantage: Provides a milder pathway for deprotection, which can prevent the degradation of sensitive aldehyde products.

Umpolung Reaction & Troubleshooting Logic

The following diagrams map the core Umpolung strategy and the troubleshooting logic for improving yield.

G Core Umpolung Strategy with 1,3-Dithiane node_start Carbonyl Compound (Aldehyde) node_dithiane This compound node_start->node_dithiane 1,3-Propanedithiol Acid Catalyst node_lithiated 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) node_dithiane->node_lithiated n-BuLi -30°C node_adduct Dithiane Adduct node_lithiated->node_adduct Reaction with Electrophile (E+) node_product Final Carbonyl Product (Aldehyde/Ketone) node_adduct->node_product Deprotection (Hydrolysis)

G Troubleshooting Logic for Low Yield node1 Low Final Yield? node2 Low Conversion after Lithiation? node1->node2 Yes node3 Adduct Forms but Deprotection Fails? node1->node3 No node_sol1 Ensure anhydrous conditions. Use fresh, strong base (n-BuLi). Check temp. (-30°C to -78°C). node2->node_sol1 Problem node_sol2 Use activated TMS-dithiane with catalytic fluoride or proazaphosphatrane. [2] node2->node_sol2 Ketones/Sterically Hindered node_sol3 Apply MILD deprotection: Oxalyl Chloride [3] OR Oxidative (I₂/SDS) [4] node3->node_sol3 Problem

I hope this technical support center provides a clear path forward for your experiments. The newly reported oxalyl chloride method is particularly promising for overcoming the classic deprotection challenge [3].

References

handling odor in 1,3-propanedithiol reagents

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Safety Overview

The table below summarizes the key properties and handling requirements for 1,3-Propanedithiol.

Aspect Description
Odor Profile Pungent, intense, offensive stench [1] [2]
Key Hazard Stench; Harmful if swallowed, causes skin and serious eye irritation [3] [1]
Primary Control Use in a fume chamber (draft chamber) [3]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and a face mask [3]
Spill & Waste Neutralization Treat with sodium hypochlorite solution (bleach) [3] [1]

Frequently Asked Questions (FAQs)

How can I minimize exposure to the smell during experiments?

All weighing, reaction, and purification steps must be performed in a properly functioning fume chamber [3]. You should also wear appropriate PPE, including gloves and eye protection, to prevent skin and eye contact, which can cause irritation [3].

What is the safest way to clean up spills and dispose of waste?

Contaminated instruments and liquid waste should be treated with a sodium hypochlorite solution (common household bleach) after the reaction [3] [1]. Bleach helps to oxidize the thiol compounds, effectively neutralizing the odor.

Are there odorless alternatives to using 1,3-Propanedithiol directly?

Yes, researchers have developed several odorless reagents that can act as synthetic equivalents. These are typically non-thiolic compounds that generate the same 1,3-dithiane products in situ without releasing foul-smelling thiols [4]. For example, 2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane and 2-[1,3]Dithian-2-ylidene-3-oxo-butanamide have been reported as effective, odorless substitutes for thioacetalization reactions [4].

Experimental Protocol: Thioacetal Protection of an Aldehyde

The following is a detailed methodology for a common reaction using 1,3-Propanedithiol, adapted from a supplier's practical example [3]. This procedure emphasizes safety measures for odor control.

Objective: To protect a formyl group (aldehyde) in furfural by converting it into a this compound derivative.

Materials:

  • Reactants: Furfural, 1,3-Propanedithiol, Trimethylsilyl Chloride (TMSCl)
  • Solvents: Chloroform, Ethyl acetate, Brine (saturated sodium chloride solution)
  • Labware: Round-bottom flask, separating funnel, chromatography equipment
  • Safety: Sodium hypochlorite (bleach) solution for waste decontamination

Workflow:

Start Start Reaction in Fume Chamber Step1 Dissolve furfural in CHCl₃ Cool to 0°C Start->Step1 Step2 Add 1,3-Propanedithiol and TMSCl (Use sealed systems if possible) Step1->Step2 Step3 Stir at Room Temperature for 19 hours Step2->Step3 Step4 Work-up: Add Ethyl Acetate Wash with Brine Step3->Step4 Step5 Dry & Concentrate under reduced pressure Step4->Step5 Step6 Purify by Silica Gel Chromatography Step5->Step6 Neutralize Neutralize All Waste with Bleach Step6->Neutralize

Procedure:

  • Reaction Setup: In a fume chamber, dissolve furfural (0.86 mL, 10 mmol) in chloroform (10 mL) in a round-bottom flask and cool the mixture to 0°C using an ice bath [3].
  • Reagent Addition: To the cooled solution, add 1,3-propanedithiol (1.1 mL, 11 mmol) followed by TMSCl (0.3 mL, 2.0 mmol) [3].
  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 19 hours. Monitor the reaction progress by UPLC or TLC [3].
  • Work-up: After completion, dilute the mixture with ethyl acetate (30 mL). Transfer to a separating funnel and wash the organic layer with brine (30 mL) to remove impurities [3].
  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the solid and concentrate the filtrate under reduced pressure to obtain the crude product [3].
  • Purification: Purify the crude material by silica gel column chromatography using a mixture of hexane and ethyl acetate (5:1) as the eluent to isolate the desired 2-(1,3-dithian-2-yl)furan as a yellow oil [3].
  • Clean-up: Crucially, after the experiment, treat all contaminated glassware, gloves, and liquid waste with a sodium hypochlorite solution (bleach) to destroy any residual thiol and neutralize the odor [3].

References

Troubleshooting Guide: Long Reaction Times in 1,3-Dithiane Deprotection

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Troubleshooting Action Supporting Evidence & Protocols

| Reagent Selection | Using inefficient or inappropriate reagents. | Switch to a highly efficient reagent like Mercury(II) nitrate trihydrate for solid-state reactions (1-4 min completion) [1] [2] or Eosin Y with visible light for metal-free conditions (2-5 hours) [3]. | Hg(NO3)2·3H2O Protocol [1] [2]: Grind thioacetal and Hg(NO3)2·3H2O in a 1:2 molar ratio in solid state. Reaction is typically complete in 1-4 minutes. Isolate product by washing with solvent, filtration, and purification. Eosin Y Protocol [3]: Dissolve dithiane in MeCN:H2O (4:1). Add 1 mol% Eosin Y. Stir under blue LED light at room temperature under an oxygen atmosphere for 2-5 hours. | | | Using Mercury(I) salts instead of Mercury(II). | Prefer Hg(II) salts (e.g., Hg(NO3)2). Hg2(NO3)2·2H2O requires longer times (30 min) and gives lower yields (70%) [1]. | The higher affinity of Hg(II) for sulfur drives the rapid and efficient reaction [1]. | | Reaction Setup | Performing reaction in solution instead of solid state. | For metal-based methods, employ solvent-less grinding (mechanochemistry). This drastically reduces reaction times from tens of minutes in solution to just a few minutes [1] [2]. | The solid-state method is fast, reduces pollution, and simplifies handling [1]. | | | Insufficient light or catalyst for photoredox methods. | For visible-light mediated methods, ensure high-intensity blue LED light and an oxygen atmosphere. Verify the activity of the organic photocatalyst (e.g., Eosin Y) [3]. | The reaction is driven by light-activated catalyst generating reactive oxygen species; weak light or degraded catalyst slows it down [3]. | | Substrate & Conditions | Electron-donating groups (e.g., -OMe) on aromatic substrate. | Anticipate slightly longer reaction times. Electron-donating groups can complex with the metal reagent, moderating the rate [1] [2]. | In the Hg(NO3)2 method, a methoxy-substituted dithiane took 3 minutes vs. 1 minute for an alkyl analogue [1]. Plan timeline accordingly. | | | Presence of moisture. | Ensure anhydrous conditions for metal-based methods in organic solvents. Moisture can deactivate the Lewis acid character of the metal reagent [4]. | Many classical deprotection reagents are strong Lewis acids that hydrolyze in water [4]. |

Workflow for Diagnosing Slow Reactions

This diagram outlines a logical approach to identify the cause of a slow deprotection reaction.

Start Deprotection Reaction Too Slow Step1 Check Reagent and Method Start->Step1 Step2 Evaluate Reaction Setup Step1->Step2 Reagent is appropriate Step4A Consider switching to a modern photoredox method Step1->Step4A Using an outdated/ low-efficacy reagent Step3 Analyze Substrate Effects Step2->Step3 Setup is correct Step4B Optimize to solid-state or confirm anhydrous conditions Step2->Step4B Sub-optimal setup (e.g., in solution) Step3->Step4A Substrate is sensitive to harsh conditions Step4C Extend reaction time as empirically required Step3->Step4C Substrate has deactivating groups

Key Considerations for Method Selection

  • Toxicity and Environmental Impact: While highly effective, mercury-based reagents are toxic and pose disposal challenges [1]. The visible-light-mediated method using Eosin Y provides a greener, metal-free alternative [3].
  • Functional Group Tolerance: The Hg(NO₃)₂·3H₂O method is robust, tolerating nitro, bromo, chloro, and alkoxy functional groups without oxidizing aldehydes to acids [1]. Photoredox methods are excellent for acid- or metal-sensitive substrates [3].

References

Comparison of 1,3-Dithiane Deprotection Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below objectively compares three distinct deprotection methods, highlighting their key performance metrics.

Method Reaction Conditions Typical Yield (%) Reaction Time Key Advantages Key Disadvantages
Hg(II) Nitrate (Solid State) [1] Solid-state grinding with Hg(NO₃)₂·3H₂O (2:1 molar ratio), 1-4 minutes 88 - 96% [1] 1 - 4 minutes [1] Extremely fast; excellent yields; simple work-up; solvent-free [1] Uses toxic heavy metal reagents; generates hazardous waste [1]
H₂O₂/I₂ (Micellar System) [2] 30% H₂O₂, I₂ (5 mol%), SDS, H₂O, neutral pH, ~30 minutes Up to 95% [2] ~30 minutes [2] Green profile (water solvent, no heavy metals); neutral conditions; functional group tolerance [2] Requires use of surfactants (SDS); aqueous conditions may not suit all substrates [2]
Copper(II) Salts (Solvent-Free) [3] Grinding with Cu(II) salts under solvent-free conditions Information missing Information missing Avoids toxic mercury; solvent-free [3] Limited quantitative data available for detailed comparison [3]

Detailed Experimental Protocols

Here are the step-by-step experimental workflows for the two well-documented methods.

Protocol 1: Solid-State Deprotection using Hg(II) Nitrate [1]

This method is valued for its remarkable speed and high efficiency.

  • Grinding: In a mortar and pestle, intimately grind a mixture of the 1,3-dithiane substrate and mercury(II) nitrate trihydrate [Hg(NO₃)₂·3H₂O] in a 1:2 molar ratio.
  • Reaction Monitoring: The reaction is typically complete within 1 to 4 minutes. A color change of the reagent from white to dark brown and back to white may be observed.
  • Work-up: Wash the resulting solid mixture with an organic solvent (e.g., dichloromethane or diethyl ether) to extract the carbonyl product.
  • Isolation: Filter the solution to remove inorganic mercury salts, evaporate the filtrate under vacuum, and purify the crude product via flash chromatography if necessary.
Protocol 2: Mild Oxidative Deprotection using H₂O₂ and I₂ [2]

This method offers an environmentally friendlier alternative.

  • Setup: In a reaction vessel, combine the this compound substrate with a catalytic amount of iodine (5 mol%) and sodium dodecyl sulfate (SDS) in water.
  • Reaction: Add 30% aqueous hydrogen peroxide and stir the mixture at room temperature under essentially neutral conditions.
  • Completion: The reaction is generally complete within about 30 minutes.
  • Isolation: Upon completion, extract the carbonyl product with an organic solvent. The aqueous micellar system allows for easy separation.

Method Selection Workflow

To help visualize the decision-making process for choosing a deprotection method, refer to the following workflow:

Start Start: Select this compound Deprotection Method A Primary Concern? Speed vs. Green Chemistry Start->A B Is speed the absolute priority? A->B C Use Hg(II) Nitrate method B->C Yes D Does the substrate contain acid/base sensitive groups? B->D No E Use H₂O₂/I₂ Micellar method D->E Yes F Consider alternative methods (e.g., Cu(II) salts) D->F No

Key Insights for Practitioners

  • Heavy Metal vs. Green Chemistry: The core trade-off lies between the unmatched speed and efficiency of the Hg(II) method and the environmentally benign nature of the H₂O₂/I₂ system [1] [2]. The choice depends on your laboratory's safety protocols and environmental policies.
  • Functional Group Tolerance: The H₂O₂/I₂ method is particularly advantageous for substrates with acid- or base-sensitive protecting groups, as it operates under neutral conditions without causing overoxidation to carboxylic acids [2].
  • Handling and Waste: While the solid-state Hg(II) method is operationally simple, it requires careful handling of toxic mercury compounds and a plan for the disposal of hazardous waste [1].

References

1,3-dithiane Dmoc vs dM-Dmoc protecting group orthogonality

Author: Smolecule Technical Support Team. Date: February 2026

Dmoc vs. dM-Dmoc: A Direct Comparison

The table below summarizes the key characteristics and differences between these two protecting groups.

Feature Dmoc (1,3-Dithian-2-yl-methoxycarbonyl) dM-Dmoc (Dimethyl-Dmoc)
Core Structure 1,3-dithiane ring [1] This compound ring with a geminal dimethyl group [2]
Protected Function Amines (as carbamates) [3] [4] Amines (as carbamates) [2]
Deprotection Mechanism Oxidation (e.g., NaIO4) followed by weak base (e.g., aniline) via β-elimination [1] [2] Oxidation (e.g., NaIO4) followed by weak base (e.g., K2CO3) via β-elimination [2]
Key Difference The side product (1) is a potent Michael acceptor [2]. The side product (2) is a sterically hindered, weak Michael acceptor [2].
Scavenger Requirement Essential (large excess of nucleophilic scavenger like aniline required) [2] Not required (can use non-nucleophilic bases) [2]
Primary Advantage Enables mild, orthogonal deprotection [3] Retains mild deprotection without the need for excess scavengers, simplifying workup [2]

The shared deprotection mechanism for both groups is a two-step process, as illustrated below.

Start Protected Substrate (Dmoc or dM-Dmoc) Step1 1. Oxidation NaIO₄, pH 4 Start->Step1 Intermediate Oxidized Intermediate (pKa of H-2 drops to ~12) Step1->Intermediate Step2 2. Weak Base pH 8 Intermediate->Step2 End Fully Deprotected Amine + Side Product Step2->End

This mechanism works because oxidation drastically increases the acidity of the H-2 proton, making the group susceptible to a mild base [1] [2]. The critical difference lies in the side product formed during the second step. For Dmoc, the side product is a highly reactive Michael acceptor that can alkylate the newly deprotected amine, necessitating a large excess of a scavenger like aniline to trap it [2]. The dM-Dmoc group incorporates two methyl groups that sterically shield its side product, rendering it virtually unreactive and eliminating the need for a scavenger [2].

Supporting Experimental Evidence

The practical superiority of dM-Dmoc is demonstrated in its application for synthesizing sensitive oligodeoxynucleotides (ODNs).

  • Experimental Context: Researchers aimed to incorporate electrophilic groups (esters, α-chloroamides, thioesters) into ODNs, which are incompatible with traditional deprotection conditions [2].
  • dM-Dmoc Protocol: Solid-phase synthesis was performed using dM-Dmoc-protected phosphoramidites. After chain assembly, deprotection was achieved by first treating with 0.4 M sodium periodate (pH 4), followed by potassium carbonate [2].
  • Key Outcome: The use of potassium carbonate, a non-nucleophilic base, was successful because no scavenger was needed to quench the sterically hindered side product. This provided a cleaner and simpler workup while successfully yielding ODNs with base-sensitive functional groups [2].

Key Orthogonality and Practical Considerations

For researchers selecting between these groups, the primary implications for synthetic strategy are:

  • True Orthogonality: Both groups are stable under acidic and strongly basic conditions but are cleaved by a nearly neutral oxidative sequence. This makes them orthogonal to common protecting groups like tert-butyloxycarbonyl (Boc, acid-labile) and fluorenylmethyloxycarbonyl (Fmoc, base-labile) [3] [5] [6].
  • Synthetic Recommendation: The dM-Dmoc group is generally preferable to Dmoc. It maintains the same mild deprotection profile while simplifying the experimental procedure and purification by avoiding the use of large excesses of aniline [2].
  • Primary Application: The technology is particularly powerful for the solid-phase synthesis of modified oligodeoxynucleotides containing base-sensitive functional groups that cannot survive traditional deprotection with concentrated ammonium hydroxide [1] [7] [2].

References

1,3-dithiane versus other carbonyl protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Carbonyl Protecting Groups

The following table provides a comparative overview based on key performance metrics. The data for 1,3-dithiane is primarily compiled from established organic chemistry resources [1] [2], while ketal data is included for context [3].

Feature This compound (Thioacetal) Ethylene Ketal (for comparison)
Formation Conditions Lewis/Brønsted acids (e.g., Cu(DS)₂, Yt(OTf)₃, I₂, TsOH-SiO₂, HClO₄-SiO₂) [1]. Brønsted acids (e.g., p-TsOH), azeotropic water removal [3].
Formation Chemoselectivity High selectivity for aldehydes over ketones achievable with various catalysts (e.g., Yt(OTf)₃, LiBr) [1]. Selective for ketones in diketone systems (e.g., ethyl acetoacetate) [3].
Stability to Strong Base Highly stable (withstands LDA, t-BuOK, RLi, RMgX) [1]. Generally stable to strong base.
Stability to Acid Stable at pH 1 (RT) to pH 12 (RT); cleaved at pH <1 (100°C) or pH >12 (100°C) [1]. Stable under basic/weak acid conditions; cleaved by aqueous acid [3].
Stability to Nucleophiles Stable (RLi, RMgX, RCuLi, enolates, NH₃, NaOCH₃) [1]. Stable.
Stability to Oxidation Not stable (I₂, Br₂, Cl₂, KMnO₄) [1]. Stable.
Key Advantages Umpolung chemistry, exceptional stability to strong bases and nucleophiles [1] [4] [2]. Standard for ketone protection, orthogonal to thioacetals.
Key Disadvantages Requires heavy metal reagents (e.g., Hg(II)) or oxidative conditions for removal; can be odorous [1] [2]. Not suitable for acid-sensitive substrates; requires careful water removal for formation [3].

Detailed Experimental Protocols

The procedures below are representative examples for the formation and deprotection of this compound, highlighting different catalytic systems.

Formation of 1,3-Dithianes
  • Using Iodine as a Catalyst [1]

    • Procedure: To a mixture of the carbonyl compound and 1,3-propanedithiol, a catalytic amount of iodine is added. The reaction is stirred at room temperature under mild conditions. The same conditions can be applied for transthioacetalization from O,O-acetals.
    • Key Features: This method is noted for its mild reaction conditions and applicability to various substrates.
  • Using a Reusable Copper Catalyst in Water [1]

    • Procedure: A mixture of the carbonyl compound and 1,3-propanedithiol is reacted in water at room temperature using a Lewis acid-surfactant-combined catalyst, copper bis(dodecyl sulfate) [Cu(DS)₂].
    • Key Features: This procedure offers high chemoselectivity, is environmentally friendly (uses water as a solvent), and the catalyst is reusable. Purification is simple, often requiring only filtration and solvent removal.
  • Using p-Toluenesulfonic Acid (TsOH) on Silica Gel [1]

    • Procedure: The carbonyl compound is mixed with 1,3-propanedithiol and a catalytic amount of p-toluenesulfonic acid supported on silica gel. The reaction proceeds quickly, and in many cases, pure product is obtained by simple filtration and solvent removal.
Deprotection of 1,3-Dithianes
  • Oxidative Deprotection with I₂/H₂O₂ [1]

    • Procedure: The this compound is treated with 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in water. Sodium dodecyl sulfate (SDS) is added as a surfactant to maintain essentially neutral conditions.
    • Key Features: This protocol is tolerant of other acid- or base-sensitive protecting groups (e.g., phenol and amino groups) and avoids overoxidation to carboxylic acids.
  • Hydrolytic Deprotection with o-Iodoxybenzoic Acid (IBX) [1]

    • Procedure: The thioacetal is hydrolyzed to the parent carbonyl compound using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin (β-CD) in water under neutral conditions at room temperature.
    • Key Features: This method provides excellent yields under mild, neutral, and aqueous conditions.
  • Photochemical Deprotection [5]

    • Procedure: The this compound is irradiated in the presence of a thiapyrylium salt as a sensitizer. The mechanism involves an electron transfer from the dithiane to the sensitizer, followed by rapid C–S bond cleavage of the resulting radical cation. The reaction requires oxygen, as the superoxide anion drives the final deprotection step.
    • Key Features: This represents a modern, metal-free alternative that uses light as a trigger, which can be advantageous for complex or sensitive molecules.

Strategic Application in Synthesis

The unique stability profile of this compound makes it indispensable for specific synthetic challenges. Its most significant application extends beyond simple protection.

  • Enabling Umpolung and Anion Chemistry: The C2 position of a this compound can be deprotonated to form a carbanion that is nucleophilic at the carbon atom that was originally part of the carbonyl. This reversal of polarity, known as umpolung, is a powerful synthetic tool [4] [2]. This anion can be alkylated or added to electrophiles, allowing for the equivalent of an "acyl anion" to be used in carbon-carbon bond formation.

  • Application in Medicinal Chemistry: The stability of the this compound group allows it to withstand harsh reaction conditions used to construct complex molecular architectures. A prominent example is its use in the synthesis of bicyclo[1.1.1]pentane (BCP) bioisosteres [4]. BCPs are valuable in drug design as substitutes for aromatic rings. In this application, a 2-aryl-1,3-dithiane anion successfully reacts with highly strained [1.1.1]propellane. The dithiane group is stable to the reaction conditions and is later deprotected to reveal a ketone, providing access to BCP analogues of medicinally important diarylketones [4].

Workflow and Stability Relationships

To better visualize the role of this compound in a synthetic sequence and its stability relationships, refer to the following diagrams.

Start Carbonyl Compound P1 Protection Step Acid Catalyst + 1,3-Propanedithiol Start->P1 Dithiane This compound P1->Dithiane R1 Synthetic Manipulations Dithiane->R1 Stable Stable to: - Strong Base (LDA, RLi) - Nucleophiles (RMgX) Dithiane->Stable Key Feature P2 Deprotection Step R1->P2 End Regenerated Carbonyl P2->End

Schematic Workflow for Using this compound as a Protecting Group

Dithiane Dithiane StableAcid Stable to Moderate Acid Dithiane->StableAcid pH 1-12 (RT) StableBase Highly Stable to Strong Base Dithiane->StableBase e.g., LDA, RLi Oxidative Cleaved by Oxidative Methods Dithiane->Oxidative e.g., I₂/H₂O₂ Nucleophiles Stable to Nucleophiles Dithiane->Nucleophiles e.g., RMgX

Stability Profile of the this compound Protecting Group

Conclusion and Key Takeaways

  • Primary Role: this compound is a highly specialized protecting group prized for its exceptional stability to strong bases and nucleophiles, and its unique role in umpolung chemistry.
  • Optimal Use Case: It is the group of choice when a synthetic sequence requires conditions that would cleave standard acetals, or when the reversal of carbonyl reactivity is needed for bond construction.
  • Main Drawback: Its primary limitation is the requirement for heavy metals or oxidative conditions for removal, which can be incompatible with other functional groups.

References

trans vs cis 1,3-dithiane dioxide stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability Comparison: Trans vs. Cis Isomer

The table below summarizes the core experimental findings that demonstrate the greater stability of the trans isomer.

Experimental Approach Key Observation Interpretation & Implication
Oxidation Studies [1] trans-dioxide formed preferentially with various oxidants (e.g., MCPBA, O(_3)). Reaction thermodynamics favor the more stable trans isomer as the major product.
Equilibration Studies [1] cis-dioxide converts to the trans-dioxide upon treatment with N(_2)O(_4). The trans isomer is confirmed as the thermodynamic minimum on the energy surface.
pKa & M.P. Data [1] trans-dioxide has a higher pKa and melting point than the cis-dioxide. Suggests differences in electronic structure and more efficient crystal packing for the trans isomer.

The primary reason for the higher stability of the trans isomer is steric strain. In the cis isomer, the two bulky sulfoxide groups (S=O) are on the same side of the 1,3-dithiane ring, leading to unfavorable steric and dipole interactions. The trans isomer, with the sulfoxide groups on opposite sides, minimizes this repulsion [1]. Computational studies also support this, showing that the conformational inversion process of the this compound system is influenced by these stereoelectronic effects [2].

Supporting Experimental Details

Here are the methodologies for the key experiments that provide evidence for the stability difference.

Oxidation and Isolation
  • Objective: To prepare the isomeric 1,3-dioxides and determine which forms preferentially.
  • Protocol: Oxidation of this compound was carried out using different oxidants, including m-chloroperoxybenzoic acid (MCPBA) in diethyl ether or sodium periodate (NaIO₄) in a methanol-water mixture [1]. The products were isolated and characterized.
  • Outcome: Under these conditions, the trans-1,3-dithiane 1,3-dioxide was identified as the required product, indicating it is the more stable and favorably formed isomer [1].
Equilibration Studies
  • Objective: To directly compare the thermodynamic stability of the cis and trans isomers.
  • Protocol: A mixture of the two diastereoisomeric sulfoxides was treated with dinitrogen tetroxide (N₂O₄) [1].
  • Outcome: The reaction resulted in the conversion of the cis-dioxide to the trans-dioxide. This equilibration proves that the trans isomer is lower in energy and thus more stable [1].

Experimental Workflow and Chemical Relationship

The following diagram illustrates the logical workflow of the key experiments that establish the stability of the trans isomer.

G Start Start: this compound A Oxidation (MCPBA or NaIO₄) Start->A B Mixture of Cis and Trans Dioxides A->B C Equilibration (N₂O₄ Treatment) B->C cis to trans D Pure Trans-1,3-Dioxide C->D

The diagram below summarizes the structural relationship and energy difference between the two isomers, based on the experimental evidence.

G Cis Cis Isomer Trans Trans Isomer Cis->Trans Lower Energy More Stable Trans->Cis Higher Energy Less Stable

References

comparison of catalysts for 1,3-dithiane formation

Author: Smolecule Technical Support Team. Date: February 2026

Catalysts in 1,3-Dithiane Chemistry

The table below summarizes the catalysts and their roles as found in the search results.

Catalyst Reaction Role Key Features & Performance Reaction Conditions
Iron (Fe) Catalysts [1] Formation: Dithioacetalization of aldehydes with 2-chloro-1,3-dithiane. Efficient direct access to 1,3-dithianes; good to excellent yields. Mild conditions; 15 mol% catalyst loading.
Iodine (I₂) with H₂O₂ [2] Deprotection: Conversion of 1,3-dithianes back to carbonyls. Green alternative to heavy metals; up to 95% yield in 30 min; neutral conditions, prevents overoxidation [2]. 5 mol% I₂, 30% H₂O₂, SDS micelles in water [2].
Proazaphosphatranes [3] Nucleophilic Addition: Activates 2-TMS-1,3-dithiane for addition to aldehydes. Efficient catalyst for C-C bond formation; high yields (up to 98%) with low catalyst loading (5 mol%) [3]. Anhydrous THF, room temperature, 30 minutes [3].
Organocatalysts [4] Stereoselective Addition: Enantioselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. Metal-free strategy; achieves high enantiomeric excess (up to 92%) for synthesizing chiral α-keto esters [4]. Toluene, 20 mol% cinchona-derived thiourea catalyst, 0-25°C [4].
Fluoride Anions [3] Nucleophilic Addition: Activates 2-TMS-1,3-dithiane for addition to carbonyls. Catalytic or stoichiometric activation; requires polar aprotic solvent (e.g., DMF) [3]. E.g., 10 mol% [n-Bu₄N][Ph₃SiF₂] in DMF [3].

Detailed Experimental Protocols

Here are the specific experimental methodologies for two key catalytic systems.

Iron-Catalyzed Dithioacetalization for this compound Formation [1]

This protocol describes a direct method to synthesize this compound derivatives from aldehydes.

  • Reaction Setup: A mixture of the aldehyde substrate and 2-chloro-1,3-dithiane is combined with 15 mol % of an iron catalyst.
  • Reaction Conditions: The reaction proceeds under mild conditions, the specifics of which (solvent, temperature, time) are not detailed in the abstract.
  • Outcome: The process yields the desired this compound product in good to excellent yields.
Iodine-Catalyzed Deprotection of 1,3-Dithianes [2]

This is a mild and green method for converting 1,3-dithianes back to their parent carbonyl compounds.

  • Reaction Setup: The this compound substrate is combined with 30% aqueous hydrogen peroxide and a 5 mol % iodine catalyst in water.
  • Key Additive: Sodium dodecyl sulfate (SDS) is added to form an aqueous micellar system, which improves substrate solubility and reaction efficiency.
  • Reaction Conditions: The reaction proceeds under essentially neutral conditions at room temperature.
  • Workup & Outcome: The reaction is typically complete within 30 minutes, providing the deprotected carbonyl compound in high yield (up to 95%) without detectable overoxidation.

Workflow for Catalyst Selection

The following diagram outlines the decision-making process for selecting a catalytic strategy in this compound chemistry, based on your synthetic goal.

Start Synthetic Objective Goal1 Form this compound Ring Start->Goal1 Goal2 Add Dithiane to Electrophile Start->Goal2 Goal3 Deprotect Dithiane to Carbonyl Start->Goal3 Method1 Iron-Catalyzed Dithioacetalization [1] Goal1->Method1 Method2 Classical Stoichiometric Deprotonation Goal1->Method2 Traditional Baseline Method3 Proazaphosphatrane-Catalyzed Addition [3] Goal2->Method3 Recommended Catalytic Method4 Fluoride-Anion Catalyzed Addition [3] Goal2->Method4 Alternative Catalytic Method5 Iodine/H₂O₂ in Micellar System [2] Goal3->Method5 Recommended Green Catalytic Method6 Heavy Metal Salts (e.g., Hg, Tl) Goal3->Method6 Traditional Less Green

Key Insights for Practitioners

  • For a Green Deprotection: The I₂/H₂O₂/SDS system is highly favorable, using water as a solvent and avoiding toxic heavy metals [2].
  • For Catalytic C-C Bond Formation: Proazaphosphatrane catalysts offer an efficient method for adding 1,3-dithianes to aldehydes with low catalyst loading and short reaction times [3].
  • For Direct Synthesis: The iron-catalyzed method provides a more direct and efficient route to 1,3-dithianes from aldehydes compared to traditional two-step processes [1].

References

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Physical Description

White crystalline powder with a stench; [Alfa Aesar MSDS]
Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

120.00674260 g/mol

Monoisotopic Mass

120.00674260 g/mol

Heavy Atom Count

6

Melting Point

54 °C

UNII

63527N060G

Other CAS

505-23-7

Wikipedia

1,3-dithiane

Dates

Last modified: 08-15-2023
Evans et al. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization. Nature Chemistry, doi: 10.1038/nchem.1330, published online 1 July 2012 http://www.nature.com/nchem

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